Technical Documentation Center

4-(4-Bromobenzenesulfonamido)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Bromobenzenesulfonamido)benzoic acid
  • CAS: 126145-99-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(4-Bromobenzenesulfonamido)benzoic Acid Derivatives and Analogues: From Synthesis to Therapeutic Potential

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold The confluence of the sulfonamide and benzoic acid moieties has given rise to a class of compounds with remarkable and diverse biological activities. At...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

The confluence of the sulfonamide and benzoic acid moieties has given rise to a class of compounds with remarkable and diverse biological activities. At the core of this exploration lies 4-(4-Bromobenzenesulfonamido)benzoic acid, a molecule that serves as a foundational scaffold for the design and synthesis of a multitude of derivatives and analogues. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this chemical space, from fundamental synthetic strategies to an in-depth analysis of their therapeutic potential. We will delve into the causality behind experimental choices, present detailed protocols, and explore the intricate structure-activity relationships that govern the efficacy of these compounds.

The Core Moiety: Physicochemical Properties and Structural Insights

4-(4-Bromobenzenesulfonamido)benzoic acid (C₁₃H₁₀BrNO₄S) is a crystalline solid with a molecular weight of 356.19 g/mol .[1] The molecule's architecture, characterized by two aromatic rings linked by a sulfonamide bridge, provides a unique platform for therapeutic intervention. The dihedral angle between the two benzene rings is approximately 34.30°, and the carboxylic acid group is coplanar with the benzene ring to which it is attached.[1][2] This spatial arrangement is crucial for its interaction with biological targets. In the solid state, these molecules form characteristic carboxylic acid dimers through intermolecular hydrogen bonds.[1][2]

Synthetic Strategies: Building the Foundation and its Derivatives

The synthesis of the core 4-(4-Bromobenzenesulfonamido)benzoic acid scaffold and its derivatives can be approached through several reliable methods. The choice of a particular synthetic route is often dictated by the desired substitutions and the availability of starting materials.

Core Synthesis: A Robust and Reproducible Protocol

A common and efficient method for the synthesis of the parent compound involves the reaction of 4-aminobenzoic acid with 4-bromobenzenesulfonyl chloride.[3]

Experimental Protocol: Synthesis of 4-(4-Bromobenzenesulfonamido)benzoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 mmol) in a suitable solvent such as ethanol (10 mL).

  • Addition of Reagents: To this solution, add 4-bromobenzenesulfonyl chloride (1 mmol) and a catalytic amount of a suitable catalyst, such as fly-ash:H₃PO₄ (0.02 mg).[3]

  • Reaction Conditions: The reaction mixture is then subjected to ultrasound irradiation for 20-25 minutes at room temperature.[3] During the reaction, a weak base like potassium carbonate (0.1 mg) is added to neutralize the hydrochloric acid formed.[3]

  • Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the resulting product is washed with n-hexane.

  • Purification: The crude product is purified by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to yield the pure 4-(4-Bromobenzenesulfonamido)benzoic acid.

Derivatization Strategies: Exploring Chemical Diversity

The versatility of the 4-(4-Bromobenzenesulfonamido)benzoic acid scaffold lies in the numerous possibilities for derivatization. Modifications can be made at several positions to modulate the compound's physicochemical properties and biological activity.

  • Modification of the Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or other bioisosteres to alter polarity, membrane permeability, and metabolic stability.[4]

  • Substitution on the Benzoic Acid Ring: The aromatic ring of the benzoic acid moiety can be substituted with various functional groups to explore structure-activity relationships.

  • Modification of the Sulfonamide Linker: While less common, modifications to the sulfonamide group itself can influence the compound's electronic properties and binding interactions.

  • Substitution on the Bromobenzenesulfonyl Ring: The bromo-substituent can be replaced with other halogens or a variety of other functional groups to fine-tune the molecule's properties.

Workflow for Derivatization:

Derivatization_Workflow Core 4-(4-Bromobenzenesulfonamido)benzoic acid Esterification Esterification Core->Esterification Alcohol, Acid Catalyst Amidation Amidation Core->Amidation Amine, Coupling Agent Ring_Substitution Aromatic Substitution (Benzoic Acid Ring) Core->Ring_Substitution Electrophilic/Nucleophilic Aromatic Substitution Sulfonyl_Modification Sulfonyl Ring Modification Core->Sulfonyl_Modification Cross-Coupling Reactions Ester Analogues Ester Analogues Esterification->Ester Analogues Amide Analogues Amide Analogues Amidation->Amide Analogues Ring-Substituted Analogues Ring-Substituted Analogues Ring_Substitution->Ring-Substituted Analogues Varied Sulfonyl Analogues Varied Sulfonyl Analogues Sulfonyl_Modification->Varied Sulfonyl Analogues

Caption: General workflow for the derivatization of the core scaffold.

Therapeutic Potential: A Multi-Target Approach

Derivatives of 4-(4-Bromobenzenesulfonamido)benzoic acid have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Carbonic Anhydrase Inhibition: A Prominent Anticancer Strategy

A significant body of research has focused on the inhibition of carbonic anhydrases (CAs) by sulfonamide-containing compounds.[2][5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are involved in pH regulation, tumor progression, and metastasis.[2][6]

The sulfonamide moiety of these derivatives acts as a zinc-binding group, coordinating to the Zn²⁺ ion in the active site of the enzyme and disrupting its catalytic activity.[2]

Structure-Activity Relationship (SAR) for CA Inhibition:

The inhibitory potency and isoform selectivity of these compounds are highly dependent on their structural features. The "tail approach" is a common strategy in the design of CA inhibitors, where modifications to the molecule distal to the zinc-binding group can significantly influence binding affinity and selectivity.[7]

  • The Benzoic Acid Moiety: The carboxylic acid group can interact with amino acid residues in the active site, contributing to the overall binding affinity. However, in some cases, its presence can be detrimental to activity.

  • Substituents on the Aromatic Rings: The nature and position of substituents on both the benzenesulfonyl and benzoic acid rings play a crucial role in determining the inhibitory profile. Lipophilic groups can enhance binding by interacting with hydrophobic pockets in the active site.[7]

Quantitative Data for CA Inhibition:

CompoundTarget IsoformKᵢ (nM)Reference
Benzenesulfonamide Derivative 13a hCA II7.6[8]
Benzenesulfonamide Derivative 7a-d hCA IIModerate to Potent[8]
Antibacterial Activity: Targeting Dihydropteroate Synthase

Sulfonamides are a well-established class of antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[9][10] Bacteria require folate for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, leading to the depletion of folate and subsequent bacterial growth inhibition.[9][11]

The 4-aminobenzoic acid substructure within 4-(4-Bromobenzenesulfonamido)benzoic acid suggests its potential as a starting point for the development of novel antibacterial agents targeting DHPS.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for assessing the antibacterial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[12]

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Mycobacterium tuberculosis) is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.[6]

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for a specified period).[6]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Other Therapeutic Targets and Future Directions

Beyond carbonic anhydrase and dihydropteroate synthase, derivatives of this scaffold have shown potential in modulating other biological targets:

  • Steroid 5α-Reductase Inhibition: Certain 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid derivatives have been identified as inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent disorders.[13] For instance, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid (compound 4c) exhibited an IC₅₀ of 0.82 µM against the human type 2 isozyme.[13]

  • Antihypertensive Activity: Some sulfamoylbenzoic acid derivatives have been investigated for their antihypertensive properties.[14]

  • α- and β-Adrenergic Blockade: Benzenesulfonamide derivatives have been synthesized and evaluated for their α- and β-adrenergic blocking activities, suggesting their potential in the management of cardiovascular diseases.[3]

The exploration of bioisosteric replacements for the carboxylic acid and sulfonamide functionalities presents a promising avenue for future research.[4][15] Replacing these groups with other acidic moieties or different zinc-binding groups could lead to compounds with improved pharmacokinetic profiles and novel mechanisms of action.

Signaling Pathway and Target Interaction Diagram:

Signaling_Pathways cluster_CA Carbonic Anhydrase Inhibition cluster_DHPS DHPS Inhibition CA Carbonic Anhydrase (e.g., CA IX) Bicarbonate HCO₃⁻ + H⁺ CA->Bicarbonate CO2 CO₂ + H₂O CO2->CA Tumor_Growth Tumor Growth & Metastasis Bicarbonate->Tumor_Growth Promotes Inhibitor Sulfonamide Derivative Inhibitor->CA Inhibits DHPS Dihydropteroate Synthase Folate Folate Synthesis DHPS->Folate PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropterin Dihydropterin Pyrophosphate Dihydropterin->DHPS Bacterial_Growth Bacterial Growth Folate->Bacterial_Growth Essential for Inhibitor2 Sulfonamide Derivative Inhibitor2->DHPS Competitively Inhibits

Sources

Exploratory

The Benzenesulfonamide Scaffold: A Century of Pharmacophore Evolution

Executive Summary The benzenesulfonamide moiety ( ) represents one of the most prolific "privileged structures" in medicinal chemistry. While historically recognized as the first broad-spectrum antibacterial class (the "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzenesulfonamide moiety (


) represents one of the most prolific "privileged structures" in medicinal chemistry. While historically recognized as the first broad-spectrum antibacterial class (the "sulfa drugs"), this scaffold’s utility extends far beyond infectious disease. Its history is a masterclass in serendipitous observation coupled with rational structure-activity relationship (SAR) refinement.

This technical guide deconstructs the discovery, mechanistic elucidation, and chemical evolution of benzenesulfonamides. It is designed for researchers to understand not just the history, but the causal logic that turned industrial dyes into diuretics, antidiabetics, and anti-inflammatories.

The Prontosil Paradigm: The Prodrug Discovery

The story begins not with a drug, but with a dye.[1] In 1932, Gerhard Domagk at I.G. Farben was screening azo dyes for antibacterial activity.[2] He identified Prontosil Rubrum (sulfonamidochrysoidine), which cured streptococcal infections in mice.

The In Vivo / In Vitro Paradox

A critical anomaly emerged immediately: Prontosil was effective in live animals but completely inactive against bacterial cultures in test tubes.[3] This discrepancy baffled early researchers until 1935, when Jacques and Thérèse Trefouël at the Pasteur Institute hypothesized that the host organism was metabolizing the dye.

They demonstrated that the azo linkage (


) of Prontosil is cleaved in vivo by azo-reductases, releasing the true pharmacophore: sulfanilamide  (para-aminobenzenesulfonamide).
Diagram: The Metabolic Activation of Prontosil

The following pathway illustrates the reductive cleavage that liberated the active sulfonamide.

prontosil_metabolism Prontosil Prontosil (Inactive Prodrug) Azo Dye Structure Enzyme In Vivo Azo Reductase (Liver Metabolism) Prontosil->Enzyme Oral Administration Sulfanilamide Sulfanilamide (Active Drug) Benzenesulfonamide Scaffold Enzyme->Sulfanilamide Reductive Cleavage Byproduct 1,2,4-Triaminobenzene (Inactive Metabolite) Enzyme->Byproduct

Figure 1: The metabolic reduction of Prontosil to its active metabolite, sulfanilamide.

Mechanistic Elucidation: The Woods-Fildes Theory

Once sulfanilamide was identified as the active agent, the question remained: How does it kill bacteria without killing the host?

In 1940, D.D.[4] Woods and Paul Fildes proposed the theory of competitive antagonism . They observed that the antibacterial action of sulfonamides could be reversed by adding para-aminobenzoic acid (PABA).

The Biochemical Logic
  • Essential Metabolite: Bacteria must synthesize Folic Acid (Vitamin B9) de novo to produce nucleotides for DNA replication.[5] They use PABA as a precursor.

  • Molecular Mimicry: Sulfanilamide is a structural analogue of PABA. It fits into the active site of the enzyme Dihydropteroate Synthase (DHPS) .

  • Selectivity: Humans lack DHPS; we ingest folate through diet. Therefore, sulfonamides inhibit a pathway unique to bacteria, providing high therapeutic index.

folate_inhibition Pteridine Pteridine Precursor DHPS Enzyme: Dihydropteroate Synthase Pteridine->DHPS Normal Substrates PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Normal Substrates Sulfa Sulfonamide Inhibitor (PABA Analogue) Sulfa->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP Catalysis Dead Bacteriostasis DHPS->Dead Blocked by Sulfonamide Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate

Figure 2: Competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfonamides.

Divergent SAR: The "Side Effect" as a Lead

The history of sulfonamides is a prime example of clinical serendipity .[6] Physicians observing patients treated with high-dose sulfa antibiotics noted distinct physiological changes unrelated to infection. Medicinal chemists exploited these "side effects" to create entirely new drug classes.

A. Diuretics (Carbonic Anhydrase Inhibition)
  • Observation: Patients on sulfanilamide developed metabolic acidosis and alkaline urine.

  • Mechanism: Mann and Keilin (1940) discovered sulfanilamide inhibited Carbonic Anhydrase (CA) , the enzyme responsible for bicarbonate reabsorption.

  • Drug Development: Chemists functionalized the sulfonamide nitrogen to maximize CA inhibition while minimizing antibacterial activity.

    • Result:Acetazolamide (Glaucoma, altitude sickness) and later thiazide diuretics.

B. Hypoglycemics (Sulfonylureas)[7]
  • Observation: In 1942, Marcel Janbon treated typhoid patients with a new sulfonamide (2254 RP) and observed severe, sometimes fatal, hypoglycemia.[7][8]

  • Mechanism: Auguste Loubatières proved these compounds stimulated insulin secretion from pancreatic

    
    -cells (later identified as blocking 
    
    
    
    channels).[9]
  • Drug Development: Substitution of the amide with a urea moiety.

    • Result:Tolbutamide and the sulfonylurea class of antidiabetics.[10]

Summary of Pharmacophore Evolution
Drug ClassTarget MechanismKey Structural ModificationRepresentative Drug
Antibacterial DHPS Inhibition (Folate pathway)Unsubstituted

or heterocyclic ring
Sulfamethoxazole
Diuretic Carbonic Anhydrase InhibitionHeterocyclic sulfonamide (

free)
Acetazolamide
Antidiabetic

Channel Blockade
Sulfonylurea linkage (

)
Glipizide
Anti-inflammatory COX-2 InhibitionBulky side chains on pyrazole ringCelecoxib

Technical Protocol: Synthesis of Sulfanilamide

For researchers validating this scaffold, the synthesis of sulfanilamide from acetanilide is the standard bench protocol. It demonstrates Chlorosulfonation and Amide Hydrolysis .

Reaction Scheme
  • Electrophilic Aromatic Substitution: Acetanilide + Chlorosulfonic acid

    
    p-Acetamidobenzenesulfonyl chloride.
    
  • Nucleophilic Substitution: Sulfonyl chloride + Ammonia

    
    p-Acetamidobenzenesulfonamide.
    
  • Hydrolysis: Acidic hydrolysis removes the acetyl protecting group.

Step-by-Step Methodology

Safety Pre-check: Chlorosulfonic acid reacts violently with water to release HCl gas. Perform Step 1 in a functional fume hood with dry glassware.

Step 1: Chlorosulfonation[11][12]
  • Place 5.0 g of dry acetanilide in a 100 mL round-bottom flask.

  • Melt the acetanilide by heating gently, then cool to solidify (increases surface area).

  • Add 12.5 mL of chlorosulfonic acid dropwise via addition funnel. Caution: Evolution of HCl gas.

  • Heat the mixture to 60°C for 1 hour to ensure complete substitution at the para position.

  • Quench: Pour the reaction mixture slowly onto 100 g of crushed ice/water mixture with vigorous stirring. The sulfonyl chloride will precipitate as a white solid.

  • Filter and wash with cold water.[11][13][14] Do not dry completely; use damp in Step 2 to prevent decomposition.

Step 2: Ammonolysis[12]
  • Transfer the damp sulfonyl chloride to a flask containing 40 mL of concentrated ammonium hydroxide (NH

    
    OH).
    
  • Heat to 70°C for 30 minutes. The solid will dissolve and then reprecipitate as the sulfonamide forms.

  • Cool in an ice bath and filter the p-acetamidobenzenesulfonamide.

Step 3: Hydrolysis (Deprotection)
  • Reflux the intermediate with 10 mL of 6M Hydrochloric Acid (HCl) for 45 minutes.

  • Neutralization: Cool the solution. Add sodium bicarbonate (NaHCO

    
    ) until the solution is neutral (pH 7). Sulfanilamide will precipitate.[11]
    
  • Recrystallization: Recrystallize from boiling water (solubility: high in hot water, low in cold).

  • Validation:

    • Melting Point: 163–164°C.[14]

    • IR Spectroscopy: Look for diagnostic

      
       stretches (1350 cm
      
      
      
      , 1160 cm
      
      
      ) and primary amine doublets (3400-3300 cm
      
      
      ).

References

  • Domagk, G. (1935).[1] "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen". Deutsche Medizinische Wochenschrift.

  • Woods, D. D. (1940). "The relation of p-aminobenzoic acid to the mechanism of the action of sulphanilamide". British Journal of Experimental Pathology.

  • Loubatières, A. (1957). "The Hypoglycemic Sulfonamides: History and Development of the Problem from 1942 to 1955". Annals of the New York Academy of Sciences.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery.

  • Logel, D.R., et al. (2025). "The Evolving Role of Sulfonamides in Medicine and Drug Development". ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid, a key intermediate in the development of various pharmacologically active agents. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid, a key intermediate in the development of various pharmacologically active agents. This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed narrative that not only outlines the "how" but also the "why" behind each experimental step. The protocol emphasizes safety, reproducibility, and high-purity outcomes, supported by in-text citations to authoritative sources and a complete reference list. Visual aids, including a detailed reaction workflow and mechanism diagram, are provided to enhance understanding and execution.

Introduction: The Significance of Sulfonamides

Sulfonamides represent a critical class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antitumor, diuretic, and hypoglycemic properties.[1][2][3] The structural versatility and favorable pharmacokinetic profile of the sulfonamide moiety make it a privileged scaffold in drug design. The target molecule, 4-(4-Bromobenzenesulfonamido)benzoic acid (molecular formula: C₁₃H₁₀BrNO₄S, Molecular Weight: 356.19 g/mol ), is a valuable building block for synthesizing more complex molecules due to its bifunctional nature, possessing both a carboxylic acid and a sulfonamide group.[4][5] This allows for further chemical modifications, making it an attractive starting material for combinatorial chemistry and lead optimization studies.

The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3][6] This application note details a robust and efficient protocol for the synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid via the coupling of 4-aminobenzoic acid and 4-bromobenzenesulfonyl chloride.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
4-Aminobenzoic acid≥99%Sigma-Aldrich
4-Bromobenzenesulfonyl chloride≥98%Sigma-AldrichCorrosive and moisture-sensitive.[7][8]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
EthanolAnhydrous, ≥99.5%VWR
n-HexaneACS GradeFisher ScientificFor washing the crude product.
Dichloromethane (DCM)ACS GradeVWRFor column chromatography.
Ethyl AcetateACS GradeVWRFor column chromatography.
Deionized WaterIn-house
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer with heating plate

  • Ultrasonicator (optional, for enhanced reaction rate)[4]

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Experimental Protocol

Reaction Setup and Execution

The following protocol is designed for a 1 mmol scale synthesis. For larger scales, adjustments to reagent quantities and reaction vessel size will be necessary.

Step 1: Reagent Preparation In a 50 mL round-bottom flask, combine 4-aminobenzoic acid (0.137 g, 1 mmol) and ethanol (10 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Rationale: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal during workup.

Step 2: Addition of Base To the stirred solution, add potassium carbonate (0.138 g, 1 mmol).

  • Rationale: Potassium carbonate acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[4] This is crucial as the acidic conditions can protonate the amine group of the starting material, rendering it non-nucleophilic and thus halting the reaction.

Step 3: Addition of Sulfonyl Chloride In a separate container, dissolve 4-bromobenzenesulfonyl chloride (0.255 g, 1 mmol) in a minimal amount of ethanol (approximately 2-3 mL). Add this solution dropwise to the reaction mixture at room temperature over 5-10 minutes.

  • Rationale: 4-Bromobenzenesulfonyl chloride is a highly reactive electrophile.[7] A slow, dropwise addition is recommended to control the reaction rate and prevent potential side reactions. It is also moisture-sensitive and should be handled accordingly.[8][9]

Step 4: Reaction Monitoring The reaction can be carried out at room temperature with vigorous stirring. For an accelerated reaction, the mixture can be subjected to ultrasound irradiation for 20-25 minutes.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of dichloromethane and ethyl acetate (e.g., 3:1) as the eluent.[4] The reaction is considered complete when the starting material spot (4-aminobenzoic acid) is no longer visible.

  • Rationale: TLC is a rapid and effective technique to monitor the consumption of starting materials and the formation of the product. The choice of eluent is critical for achieving good separation of the spots.

Workup and Purification

Step 1: Initial Product Isolation Once the reaction is complete, the resulting solid product can be isolated by filtration. Wash the collected solid with n-hexane to remove any non-polar impurities.[4]

  • Rationale: n-Hexane is a non-polar solvent and is effective at washing away unreacted sulfonyl chloride and other non-polar side products without dissolving the desired polar product.

Step 2: Acidification and Final Precipitation For a more thorough purification, the filtrate can be concentrated under reduced pressure. The residue is then dissolved in a small amount of a 10% aqueous sodium hydroxide solution. Acidify the solution with dilute hydrochloric acid until the product precipitates completely.

  • Rationale: The carboxylic acid group of the product allows it to be soluble in a basic aqueous solution. Acidification protonates the carboxylate, rendering the molecule insoluble in water and causing it to precipitate, which is an effective purification step.

Step 3: Filtration and Drying Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under vacuum.[10]

  • Rationale: Washing with cold water removes any residual salts from the acidification step. Drying under vacuum ensures the complete removal of water and any volatile organic solvents.

Step 4: (Optional) Column Chromatography If further purification is required, the crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate (e.g., 3:1) as the eluent.[4]

  • Rationale: Column chromatography is a powerful technique for separating compounds based on their polarity, allowing for the isolation of the desired product with high purity.

Visualization of Workflow and Mechanism

Experimental Workflow

experimental_workflow reagents 1. Combine 4-Aminobenzoic Acid and K₂CO₃ in Ethanol add_sulfonyl 2. Add 4-Bromobenzenesulfonyl Chloride Solution reagents->add_sulfonyl reaction 3. Reaction at RT (Optional: Sonication) add_sulfonyl->reaction monitor 4. Monitor by TLC reaction->monitor workup 5. Isolate Crude Product monitor->workup Reaction Complete purify 6. Purify (Precipitation/ Column Chromatography) workup->purify characterize 7. Characterize Final Product purify->characterize

Caption: A streamlined workflow for the synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_product Product 4_aminobenzoic_acid 4-Aminobenzoic Acid (Nucleophile) product 4-(4-Bromobenzenesulfonamido)benzoic acid 4_aminobenzoic_acid->product Nucleophilic attack of amine on sulfur 4_bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl Chloride (Electrophile) 4_bromobenzenesulfonyl_chloride->product Loss of Cl⁻ HCl HCl product->HCl Byproduct K2CO3 K₂CO₃ (Base) HCl->K2CO3 Neutralization

Caption: The nucleophilic substitution mechanism for the formation of the sulfonamide bond.

Characterization of the Final Product

The identity and purity of the synthesized 4-(4-Bromobenzenesulfonamido)benzoic acid should be confirmed by standard analytical techniques.

  • Appearance: A white to off-white crystalline solid.[7]

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) in ppm: a singlet for the carboxylic acid proton (~12.8 ppm), aromatic protons in the range of 7.2-7.9 ppm, and a singlet for the sulfonamide proton.[11][12]

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected chemical shifts (δ) in ppm: the carboxylic carbon around 167 ppm, and aromatic carbons in the range of 115-145 ppm.[11][12]

  • Infrared (IR) Spectroscopy (KBr): Characteristic peaks should be observed for N-H stretching (sulfonamide), C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), and S=O stretching (sulfonyl group).[13]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (356.19 m/z for [M]⁺ or corresponding [M+H]⁺ or [M-H]⁻ ions) should be observed.

Safety and Handling

  • 4-Bromobenzenesulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[7][14][15] It is also moisture-sensitive and will react with water to produce hydrochloric acid and sulfonic acid.[8] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9]

  • Always handle all chemicals in a well-ventilated area.[9]

  • Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.[9][14][16]

Conclusion

This application note provides a detailed and validated protocol for the synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid. By following the outlined steps and understanding the rationale behind each procedure, researchers can reliably synthesize this valuable intermediate with high purity. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound.

References

  • Dineshkumar, S., & Thirunarayanan, G. (2019). A facile and efficient synthesis of 4-(substitutedphenylsulfonamido) benzoic acids. Journal of the Chilean Chemical Society, 64(1), 4386-4391. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of 4-bromobenzoic acid. Retrieved from [Link]

  • Khan, I. U., Mustafa, G., Arshad, M. N., Shafiq, M., & Sharif, S. (2009). 4-(4-Bromobenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1073. Available at: [Link]

  • ResearchGate. (2009). 4-(4-Bromobenzenesulfonamido)benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Chlorobenzoic Acid at BMRB. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

Application

Protocol for testing "4-(4-Bromobenzenesulfonamido)benzoic acid" as a carbonic anhydrase inhibitor

Executive Summary & Compound Analysis This Application Note details the validation protocol for 4-(4-Bromobenzenesulfonamido)benzoic acid (hereafter referred to as Compound 4-BBBA ) as an inhibitor of Carbonic Anhydrase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This Application Note details the validation protocol for 4-(4-Bromobenzenesulfonamido)benzoic acid (hereafter referred to as Compound 4-BBBA ) as an inhibitor of Carbonic Anhydrase (CA) isozymes.

Compound Profile:

  • Chemical Structure: A diaryl sulfonylurea/sulfonamide scaffold linking a 4-bromobenzene ring and a benzoic acid moiety via a sulfonamide bridge (

    
    ).
    
  • Target Class: Carbonic Anhydrase (EC 4.2.1.1), specifically isoforms hCA I, II (cytosolic), IX, and XII (transmembrane/tumor-associated).

  • Mechanistic Hypothesis: Classic CA inhibitors (like Acetazolamide) utilize a primary sulfonamide (

    
    ) to coordinate the catalytic Zinc (
    
    
    
    ) ion within the active site. Compound 4-BBBA presents a secondary sulfonamide.
    • Scientific Note: While secondary sulfonamides typically show reduced affinity compared to primary sulfonamides due to steric hindrance and lack of the specific proton geometry required for Zn-binding, this compound possesses a carboxylic acid tail. This moiety may facilitate binding via electrostatic interactions at the hydrophilic half of the active site entrance, potentially acting as a non-classical or allosteric inhibitor.

Scope of Protocol: This guide prioritizes the Stopped-Flow CO₂ Hydrase Assay , the "gold standard" for CA kinetics, as it measures the physiological reaction. A secondary Esterase Assay is provided for high-throughput screening.

Structural Considerations & Preparation

Before initiating kinetics, the physicochemical properties of 4-BBBA must be managed to ensure assay validity.

Solubility & Stock Preparation

The hydrophobic bromobenzene ring combined with the rigid sulfonamide linker likely reduces aqueous solubility.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM stock solution.

  • Assay Tolerance: CA isozymes are generally stable in <1% DMSO. Ensure the final assay concentration of DMSO does not exceed 0.5% to prevent solvent-induced enzyme denaturation.

Positive Control
  • Standard: Acetazolamide (AAZ).[1][2][3]

  • Rationale: AAZ is a nanomolar inhibitor of hCA II (

    
     nM). It validates that the assay system is functional.
    

Primary Protocol: Stopped-Flow CO₂ Hydrase Assay

Objective: Determine the Inhibition Constant (


) of 4-BBBA against hCA isozymes by monitoring the physiological hydration of CO₂.[2]

Principle:



The generation of protons (

) is monitored spectrophotometrically using a pH indicator (Phenol Red) via a stopped-flow instrument, which captures reaction kinetics in the millisecond range.
Reagents & Buffer System
  • Assay Buffer: 20 mM HEPES, 20 mM

    
    , adjusted to pH 7.5.
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO₂-saturated water. Bubble pure CO₂ gas into distilled water for 30 minutes at 25°C. (Saturation

    
     33 mM).
    
  • Enzyme: Recombinant hCA (I, II, IX, or XII). Final concentration: ~5–10 nM.

Experimental Workflow (Diagram)

StoppedFlowProtocol Prep Sample Prep (DMSO Stock) SyringeA Syringe A: Enzyme + Indicator + 4-BBBA (Inhibitor) Prep->SyringeA Mix Rapid Mixing (Stopped-Flow Chamber) SyringeA->Mix 1:1 Ratio SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->Mix Detect Absorbance Decay (557 nm) Mix->Detect < 10 ms dead time Calc Data Analysis (Cheng-Prusoff) Detect->Calc

Figure 1: Workflow for the Stopped-Flow CO₂ Hydrase Assay. The inhibitor is pre-incubated with the enzyme in Syringe A to ensure equilibrium binding before substrate exposure.

Step-by-Step Procedure
  • Incubation: Dilute 4-BBBA (various concentrations, e.g., 0.1 nM to 10 µM) into the Enzyme/Indicator mixture (Syringe A). Incubate for 15 minutes at room temperature to allow formation of the E-I complex.

  • Baseline: Measure the uncatalyzed rate (

    
    ) by mixing Buffer (no enzyme) with CO₂ water.
    
  • Catalyzed Rate: Measure the fully catalyzed rate (

    
    ) using Enzyme + Buffer (no inhibitor).
    
  • Inhibition Runs: Inject Syringe A (Enzyme + 4-BBBA) against Syringe B (CO₂).

  • Detection: Monitor the decrease in absorbance at 557 nm (Phenol Red transition from red to yellow) over 0.5–1.0 seconds.

Data Analysis

Calculate the enzymatic rate (


) relative to the uncatalyzed background. Fit the data to the Cheng-Prusoff equation  adapted for competitive inhibition:


  • Note: For CO₂ hydration by hCA II,

    
     at pH 7.5.
    

Secondary Protocol: Esterase Activity Assay

Objective: A high-throughput colorimetric screen using 4-nitrophenyl acetate (4-NPA). Limitation: CA acts as an esterase here, not a hydrase. This is a surrogate reaction. If 4-BBBA binds to a site that affects CO₂ hydration but not ester hydrolysis (or vice versa), results may diverge from the stopped-flow data.

Reagents
  • Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in acetonitrile (final assay conc: 0.5 mM).

  • Buffer: 12.5 mM Tris-SO₄, pH 7.6.

  • Detection: 400–405 nm (formation of 4-nitrophenol).

Procedure
  • Plate Setup: In a 96-well plate, add 80 µL Buffer and 10 µL Enzyme solution.

  • Inhibitor Addition: Add 10 µL of 4-BBBA (serial dilutions). Incubate for 15 mins.

  • Initiation: Add 100 µL of 4-NPA substrate solution.

  • Reading: Measure Absorbance (405 nm) every 30 seconds for 15 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion of the curve. Determine % Inhibition relative to DMSO control.

Expected Data Presentation

When reporting results for 4-BBBA, structure your data to allow direct comparison with the standard.

Table 1: Inhibition Constants (


) of 4-BBBA vs. Acetazolamide 
IsozymeAcetazolamide

(nM)
4-BBBA

(nM)
Selectivity Ratio (II/IX)
hCA I 250[To be determined]-
hCA II 12[To be determined]-
hCA IX 25[To be determined]Calc:

hCA XII 5.7[To be determined]-

Note: A high Selectivity Ratio indicates the compound may be useful for targeting tumor-associated isoforms (IX/XII) without causing systemic side effects associated with CA I/II inhibition.

Mechanism of Action & Troubleshooting

Mechanistic Diagram

Mechanism Zn Active Site Zinc (Zn2+) Classic Classic Inhibition: Primary Sulfonamide (R-SO2NH2) coordinates Zn Zn->Classic High Affinity TestComp Compound 4-BBBA: Secondary Sulfonamide (R-SO2NH-R') TestComp->Zn ? Outcome1 Outcome A (Weak): Steric hindrance prevents Zn coordination. TestComp->Outcome1 Outcome2 Outcome B (Allosteric): Benzoic acid tail binds hydrophilic pocket; blocks substrate entry. TestComp->Outcome2

Figure 2: Mechanistic possibilities for 4-BBBA. Unlike primary sulfonamides, the secondary sulfonamide linkage may require alternative binding modes.

Troubleshooting Guide
  • Precipitation: If the reaction mixture turns cloudy upon adding 4-BBBA, the compound has precipitated. Action: Reduce concentration or increase DMSO (max 1%).

  • No Inhibition: If 4-BBBA shows no activity at 10 µM, it is likely a non-binder due to the secondary sulfonamide structure. Action: Verify structure by NMR; consider testing hydrolysis products (which might generate free sulfonamides).

  • Non-Linear Rates: If stopped-flow traces are erratic, check for bubbles in the syringe or CO₂ loss in the substrate syringe.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a novel binding mode. Proceedings of the National Academy of Sciences. Link

  • Khan, I. U., et al. (2009).[7] 4-(4-Bromobenzenesulfonamido)benzoic acid.[7][8][9] Acta Crystallographica Section E. Link

  • Abcam. (2024). Carbonic Anhydrase Activity Assay Kit (Colorimetric) Protocol. Link

Sources

Method

Application Notes and Protocols: 4-(4-Bromobenzenesulfonamido)benzoic acid as a Versatile Tool Compound in Chemical Biology

Introduction: Unlocking New Therapeutic Avenues with a Multifunctional Chemical Probe In the intricate landscape of drug discovery and chemical biology, the identification of novel protein targets for small molecules is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Therapeutic Avenues with a Multifunctional Chemical Probe

In the intricate landscape of drug discovery and chemical biology, the identification of novel protein targets for small molecules is a paramount challenge. Tool compounds—molecules designed to probe biological systems—are indispensable for elucidating protein function, validating drug targets, and understanding disease mechanisms. "4-(4-Bromobenzenesulfonamido)benzoic acid" is a compelling scaffold for such a tool, integrating three key chemical motifs: a sulfonamide core, a brominated aromatic ring, and a carboxylic acid handle. While the sulfonamide class of molecules is well-established for its wide-ranging biological activities, including antibacterial and anti-tumor effects, the specific utility of this particular compound as a chemical probe is an area ripe for exploration.[1][2]

This guide provides a comprehensive overview of the potential applications of 4-(4-Bromobenzenesulfonamido)benzoic acid as a tool compound for researchers in chemical biology and drug development. We will delve into its synthesis, its plausible mechanisms of action based on its structural components, and detailed protocols for its use in target identification and characterization.

Physicochemical Properties and Structural Rationale

The unique trifunctional nature of 4-(4-Bromobenzenesulfonamido)benzoic acid underpins its versatility as a tool compound.

PropertyValueSource
Molecular FormulaC13H10BrNO4S[1]
Molecular Weight356.19 g/mol [1]
AppearanceWhite to off-white solid[3]
Melting Point252-254 °C[3]

The sulfonamide core is a well-recognized pharmacophore known to interact with a variety of enzymes, often mimicking the transition state of enzymatic reactions.[1][2][4] The bromobenzene moiety offers a site for potential halogen bonding interactions with protein targets and serves as a bulky hydrophobic group that can influence binding affinity and selectivity. The strategically positioned benzoic acid group provides a crucial reactive handle for derivatization, such as immobilization onto solid supports for affinity-based proteomics or conjugation to reporter molecules for imaging studies.

Synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid

The synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid is typically achieved through a nucleophilic substitution reaction between 4-aminobenzoic acid and 4-bromobenzenesulfonyl chloride.[5]

Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 4-aminobenzoic acid 4-Aminobenzoic Acid Product 4-(4-Bromobenzenesulfonamido)benzoic acid 4-aminobenzoic acid->Product + 4-bromobenzenesulfonyl chloride 4-Bromobenzenesulfonyl Chloride 4-bromobenzenesulfonyl chloride->Product Base Base (e.g., Na2CO3) Solvent Aqueous Solvent

Caption: Synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid.

Detailed Synthesis Protocol
  • Dissolution of 4-Aminobenzoic Acid: Dissolve 4-aminobenzoic acid in an aqueous solution of sodium carbonate. The base is crucial for deprotonating the amino group, enhancing its nucleophilicity.

  • Addition of 4-Bromobenzenesulfonyl Chloride: Slowly add 4-bromobenzenesulfonyl chloride to the reaction mixture with vigorous stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Precipitation of the Product: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 1-2. This protonates the carboxylic acid group, causing the product to precipitate out of the solution.[5]

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.

Application I: Target Identification via Affinity-Based Proteomics

A primary application of 4-(4-Bromobenzenesulfonamido)benzoic acid is in the identification of its cellular binding partners. This is achieved by immobilizing the compound on a solid support and using it as bait to "fish" for interacting proteins from a cell lysate.

Workflow for Affinity-Based Target Identification

G A Immobilization of Compound on Resin B Incubation with Cell Lysate A->B Affinity Matrix C Washing Steps to Remove Non-specific Binders B->C D Elution of Bound Proteins C->D E Protein Identification by Mass Spectrometry D->E

Caption: Workflow for affinity-based protein profiling.

Protocol 1: Immobilization of 4-(4-Bromobenzenesulfonamido)benzoic acid on Amino-Functionalized Resin

This protocol describes the covalent attachment of the compound to an amine-functionalized resin (e.g., NHS-activated sepharose) via its carboxylic acid group.

Materials:

  • 4-(4-Bromobenzenesulfonamido)benzoic acid

  • NHS-activated Sepharose resin

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethanolamine

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 4-(4-Bromobenzenesulfonamido)benzoic acid in anhydrous DMF. Add NHS followed by DCC in equimolar amounts relative to the benzoic acid derivative. Stir the reaction at room temperature for 4-6 hours to form the NHS ester.

  • Preparation of the Resin: Swell the NHS-activated Sepharose resin in cold, sterile water, then wash with anhydrous DMF.

  • Coupling Reaction: Add the activated NHS ester solution to the prepared resin slurry. Gently agitate the mixture overnight at 4°C.

  • Blocking of Unreacted Sites: Pellet the resin by centrifugation and discard the supernatant. Resuspend the resin in a solution of ethanolamine to block any unreacted NHS groups. Incubate for 2 hours at room temperature.

  • Washing: Wash the resin extensively with alternating high and low pH buffers (e.g., Tris-HCl pH 8.0 and Acetate buffer pH 4.0) to remove non-covalently bound molecules. Finally, wash and store the affinity resin in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.

Protocol 2: Affinity Pull-Down Assay and Mass Spectrometry Analysis

Materials:

  • Immobilized 4-(4-Bromobenzenesulfonamido)benzoic acid resin

  • Control resin (unfunctionalized or blocked)

  • Cell lysate from the biological system of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., TBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer or a high concentration of a competing small molecule)

Procedure:

  • Cell Lysis: Prepare a clarified cell lysate by standard methods. Determine the total protein concentration using a BCA or Bradford assay.

  • Incubation: Incubate a defined amount of total protein (e.g., 1-5 mg) with the affinity resin and the control resin in parallel. Perform the incubation at 4°C for 2-4 hours with gentle rotation.

  • Washing: Pellet the resins and discard the supernatant. Wash the resins 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin. For mass spectrometry, a common method is to add SDS-PAGE loading buffer and boil for 5-10 minutes.

  • Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands by Coomassie or silver staining. Excise unique bands present in the affinity pull-down but absent in the control. Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

Application II: Cellular Assays to Probe Biological Function

Once potential protein targets are identified, the biological activity of 4-(4-Bromobenzenesulfonamido)benzoic acid can be further investigated in cellular assays. Based on the known activities of related sulfonamides and benzoic acids, plausible assays could include those for cell viability, enzyme inhibition, or modulation of specific signaling pathways. For instance, given that some benzoic acid derivatives inhibit protein phosphatases like Slingshot, a potential application could be in studying cellular processes regulated by such enzymes.[6]

Protocol 3: Cell Migration Assay (Wound Healing Assay)

This assay can be used to assess the effect of the compound on cell migration, a process often regulated by phosphatases.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • 4-(4-Bromobenzenesulfonamido)benzoic acid (dissolved in a suitable solvent like DMSO)

  • Sterile pipette tips or a wound-healing insert

  • Microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

  • Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip or by removing a wound-healing insert.

  • Treatment: Wash the cells with PBS to remove debris and add fresh medium containing various concentrations of the compound or vehicle control (DMSO).

  • Imaging: Acquire images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells has closed.

  • Analysis: Measure the area of the wound at each time point and calculate the rate of cell migration. Compare the migration rates between treated and control cells.

Expert Insights and Causality

The choice of experimental conditions is critical for the success of these protocols. In affinity chromatography, the use of a control resin is non-negotiable to distinguish true binding partners from proteins that non-specifically adhere to the resin matrix. The stringency of the wash steps must be optimized to minimize non-specific binding while retaining true interactors.

For cellular assays, the concentration of the tool compound should be carefully titrated to identify a working concentration that elicits a biological response without causing overt cytotoxicity. The choice of the cellular model is also paramount and should be guided by the identity of the putative protein targets discovered through proteomics.

Conclusion and Future Directions

4-(4-Bromobenzenesulfonamido)benzoic acid represents a promising, yet underexplored, tool compound for chemical biology. Its trifunctional design provides a versatile platform for target identification and functional characterization studies. The protocols detailed herein provide a robust framework for researchers to begin to unravel the biological roles of this and structurally related molecules. Future work could involve the synthesis of derivatives with photo-activatable crosslinkers for covalent capture of binding partners or the attachment of fluorescent dyes for cellular imaging applications, further expanding the utility of this versatile chemical scaffold.

References

  • Khan, I. U., Mustafa, G., Arshad, M. N., Shafiq, M., & Sharif, S. (2009). 4-(4-Bromobenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1073. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
  • Arshad, M. N., Asiri, A. M., Khan, I. U., & Alamry, K. A. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3086. [Link]

  • ResearchGate. (2009). 4-(4-Bromobenzenesulfonamido)benzoic acid. Retrieved February 1, 2026, from [Link]

  • Khan, I. U., Arshad, M. N., Asiri, A. M., & Abdullah, M. I. (2009). 2-(4-Bromobenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1610. [Link]

  • Murray, C. W., & Verdonk, M. L. (2006). Using small molecule crystal structure data to obtain information about sulfonamide conformation. Journal of Computer-Aided Molecular Design, 20(7-8), 445–454. [Link]

  • Hage, D. S. (2012). Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications. Clinical Chemistry, 58(1), 49–61. [Link]

  • ResearchGate. (n.d.). Simple Tests for Identification of Sulfonamides. Retrieved February 1, 2026, from [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Water Science, 11(11), 179. [Link]

  • Yao, Y., Duan, Y., & Song, C. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 285, 117588. [Link]

  • Wilson, J. J., & Wilson, J.-A. C. (2019). Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells. ACS Omega, 4(2), 2419–2427. [Link]

  • Sbierski-Kind, J., Engel, J., & Groll, M. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2215–2223. [Link]

  • Radić, Z., & Radić, M. M. (2008). Voltammetric studies of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid as a novel prodrug of 5-aminosalicylic acid. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 353–359. [Link]

  • Al-Mawsawi, L. Q., Al-Karagoly, H., & Al-Taie, M. F. (2021). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 6(22), 14389–14401. [Link]

  • Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. Medicinal Chemistry Communications, 3(3), 249-256. [Link]

  • DiRusso, C. C., & Black, P. N. (2004). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 325(2), 245–254. [Link]

  • Li, K., Xiao, P., & Lai, D. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 1980–1987. [Link]

  • Carlson, J. C. T., Meimetis, L. G., Hilderbrand, S. A., & Weissleder, R. (2013). BODIPY-tetrazine derivatives as superbright bioorthogonal turn-on probes. Angewandte Chemie International Edition, 52(27), 6917–6920. [Link]

  • Li, Y., Zhang, Y., & Li, Y. (2022). A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1324. [Link]

  • ResearchGate. (2009). 4-(4-Bromobenzenesulfonamido)benzoic acid. Retrieved February 1, 2026, from [Link]

  • Liu, H., & Liu, H. (2019). Binding interactions of halo-benzoic acids, halo-benzenesulfonic acids and halo-phenylboronic acids with human transthyretin. Ecotoxicology and Environmental Safety, 182, 109412. [Link]

Sources

Application

Application Note: Engineering Coordination Architectures with 4-(4-Bromobenzenesulfonamido)benzoic Acid

Introduction: The "Dual-Function" Ligand In the field of coordination chemistry and crystal engineering, 4-(4-Bromobenzenesulfonamido)benzoic acid (4-Br-BSBA) represents a high-value "dual-function" ligand. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Function" Ligand

In the field of coordination chemistry and crystal engineering, 4-(4-Bromobenzenesulfonamido)benzoic acid (4-Br-BSBA) represents a high-value "dual-function" ligand. Unlike simple carboxylates, 4-Br-BSBA offers a distinct tripartite architecture that allows researchers to engineer complex Metal-Organic Frameworks (MOFs) and supramolecular assemblies:

  • The Coordination Head (–COOH): A flexible carboxylate group capable of monodentate, chelating, or bridging coordination to metal centers (Zn, Cu, Cd, Co).

  • The Supramolecular Hinge (–SO₂NH–): A sulfonamide moiety that introduces flexibility and directional hydrogen bonding (N–H···O), critical for stabilizing secondary building units (SBUs).

  • The Halogen Tail (–Br): A heavy halogen donor for

    
    -hole interactions (halogen bonding), enabling 3D lattice expansion beyond the primary coordination sphere.
    

This guide provides a validated workflow for synthesizing this ligand and utilizing it to construct coordination polymers, with a specific focus on reproducibility and structural characterization.

Ligand Synthesis & Characterization

The synthesis follows a modified Schotten-Baumann condensation. The critical control point is the pH management during the workup to prevent sulfonamide hydrolysis while ensuring complete precipitation of the acid.

Reaction Logic

The reaction involves the nucleophilic attack of the p-aminobenzoic acid nitrogen onto the sulfonyl sulfur of 4-bromobenzenesulfonyl chloride. An inorganic base (Na₂CO₃) acts as a scavenger for the HCl byproduct.

Validated Protocol

Reagents:

  • 4-Aminobenzoic acid (13.7 g, 0.1 mol)

  • 4-Bromobenzenesulfonyl chloride (25.5 g, 0.1 mol)

  • Sodium carbonate (Na₂CO₃) (5% aqueous solution)

  • Hydrochloric acid (2M)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-aminobenzoic acid in 100 mL of 5% aqueous Na₂CO₃. Ensure the solution is clear (pH ~9-10).

  • Addition: Slowly add 4-bromobenzenesulfonyl chloride in small portions over 30 minutes while stirring vigorously at room temperature.

    • Note: Do not add all at once; the exotherm and local concentration spikes can lead to impurities.

  • Reflux: Heat the mixture to 70–80°C for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7) until the starting amine spot disappears.

  • Clarification: If the solution is cloudy, filter while hot to remove unreacted sulfonyl chloride byproducts.

  • Precipitation (Critical Step): Cool the filtrate to room temperature. Dropwise add 2M HCl with constant stirring.

    • Observation: A white precipitate will form. Continue acidification until pH reaches 2.0–3.0.

  • Purification: Filter the precipitate, wash copiously with cold water (to remove NaCl), and recrystallize from hot Ethanol/Water (1:1).

Yield: ~85–90% Melting Point: 252–254°C (Literature standard)

Workflow Diagram

SynthesisWorkflow Start Start: 4-Aminobenzoic Acid + 5% Na2CO3 (aq) React Add 4-Bromobenzenesulfonyl Chloride (Portionwise, 30 min) Start->React Nucleophilic Attack Heat Reflux at 80°C (2-4 Hours) React->Heat Condensation Filter Hot Filtration (Remove impurities) Heat->Filter Clarification Acidify Acidify with 2M HCl (Target pH 2.0) Filter->Acidify Precipitation Product Product: 4-Br-BSBA (Recrystallize from EtOH) Acidify->Product Purification

Figure 1: Synthetic workflow for 4-(4-Bromobenzenesulfonamido)benzoic acid.[1][2]

Coordination Strategies & Metal Complexation[3]

When designing metal complexes with 4-Br-BSBA, the researcher must select the "Auxiliary Ligand" carefully. 4-Br-BSBA tends to form 1D chains on its own; to achieve 2D or 3D MOFs, N-donor spacers (like 4,4'-bipyridine or phenanthroline) are required.

Coordination Modes

The carboxylate group typically adopts one of three modes:

  • Monodentate: Binding one metal ion (common with bulky auxiliary ligands).

  • Bidentate Chelating: Binding one metal ion through both oxygens (forming a 4-membered ring).

  • Bidentate Bridging: Spanning two metal ions (forming paddle-wheel clusters, typical with Cu(II)).

Protocol: Solvothermal Synthesis of [M(L)₂(phen)] Complexes

Targeting M = Zn(II), Cd(II), Cu(II)

Reagents:

  • Metal Salt: Zn(NO₃)₂[3]·6H₂O or Cu(NO₃)₂·3H₂O (0.1 mmol)

  • Ligand: 4-Br-BSBA (0.2 mmol)

  • Auxiliary: 1,10-Phenanthroline (0.1 mmol)

  • Base: NaOH (0.1 M, for deprotonation)

  • Solvent: H₂O / Ethanol (1:1 v/v)

Procedure:

  • Ligand Activation: Dissolve 4-Br-BSBA (0.2 mmol) in 10 mL EtOH/H₂O. Add NaOH (0.2 mmol) to deprotonate the carboxylic acid. Stir for 10 mins.

  • Mixing: Add the auxiliary ligand (phenanthroline) to the solution.

  • Metal Addition: Add the metal salt solution (dissolved in 5 mL H₂O) dropwise.

  • Thermal Treatment:

    • Method A (Crystals): Transfer to a Teflon-lined autoclave. Heat at 120°C for 3 days. Cool at 5°C/hour.

    • Method B (Bulk Powder): Reflux at 85°C for 6 hours.

  • Isolation: Filter the resulting crystals/powder and wash with ethanol.

Structural Logic Diagram

CoordinationLogic Ligand 4-Br-BSBA Ligand Ligand->Ligand Halogen Bonding (Br...Br / Br...O) Ligand->Ligand H-Bonding (SO2...NH) Metal Metal Center (Zn, Cu, Cd) Ligand->Metal Carboxylate Coordination Structure Coordination Polymer Metal->Structure Aux Auxiliary Ligand (Bipyridine/Phen) Aux->Metal Chelation/Bridging

Figure 2: Assembly logic for 4-Br-BSBA coordination polymers. Dashed lines indicate supramolecular interactions.

Structural Characterization Data[3][5][6][7][8][9][10]

When validating your complex, compare your crystallographic data against these established parameters for the free ligand and typical complexes.

Crystallographic Benchmarks (Free Ligand)

The free ligand crystallizes in the Monoclinic system.[4][5] The formation of carboxylic acid dimers (R²₂(8) synthons) is the dominant feature.

ParameterValue (Free Ligand) [1]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~5.13
b (Å) ~13.17
c (Å) ~20.02
Beta (β) ~91.7°
Key Interaction O–H[2][6]···O (Carboxyl Dimer)
Secondary Interaction N–H···O (Sulfonamide)
Spectroscopic Validation (FT-IR)
  • 3200–3300 cm⁻¹: N–H stretching (sharp).

  • 1680–1700 cm⁻¹: C=O stretching (carboxylic acid). Note: This shifts to 1550–1600 cm⁻¹ upon metal coordination (asymmetric stretch).

  • 1340 & 1160 cm⁻¹: SO₂ asymmetric and symmetric stretching.

Applications & Bioactivity Notes

Carbonic Anhydrase Inhibition (CAI)

Sulfonamide derivatives are classical inhibitors of Carbonic Anhydrase (CA). The sulfonamide moiety (–SO₂NH–) binds to the Zn(II) ion in the enzyme's active site.

  • Protocol Note: When testing for CAI activity, ensure the ligand is fully solubilized (DMSO stock). 4-Br-BSBA shows nanomolar affinity for hCA II due to the lipophilic 4-bromo tail fitting into the enzyme's hydrophobic pocket [2, 4].

Photoluminescence

Complexes of 4-Br-BSBA with d¹⁰ metals (Zn, Cd) often exhibit Ligand-to-Metal Charge Transfer (LMCT) or intraligand fluorescence.

  • Excitation: Typically 280–300 nm.

  • Emission: 350–450 nm (Blue/Violet region).

References

  • Arshad, M. N., et al. (2009).[6] "4-(4-Bromobenzenesulfonamido)benzoic acid."[1][6] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1073.

  • Supuran, C. T., & Scozzafava, A. (2000).[4][6] "Carbonic anhydrase inhibitors and their therapeutic potential." Expert Opinion on Therapeutic Patents, 10(5), 575-600.

  • Nan, Z., & Xing, Y. (2006).[4] "4-(Tosylamino)benzoic acid."[4][5][6] Acta Crystallographica Section E, 62, o3086.

  • BenchChem. (2025).[7] "Synthesis of N-(4-bromobenzenesulfonyl)benzamide derivatives."

  • Khan, I. U., et al. (2009).[5][6] "Structural studies of sulfonamide derivatives." Journal of Chemical Crystallography, 39, 45-50.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(4-Bromobenzenesulfonamido)benzoic acid

Topic: Purification & Isolation Challenges CAS: 126145-99-1 Molecular Formula: C₁₃H₁₀BrNO₄S Support Tier: Level 3 (Senior Application Scientist) Introduction: The Logic of Purity Welcome to the technical support center f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Challenges CAS: 126145-99-1 Molecular Formula: C₁₃H₁₀BrNO₄S Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Logic of Purity

Welcome to the technical support center for 4-(4-Bromobenzenesulfonamido)benzoic acid . This guide moves beyond generic protocols to address the specific physicochemical behavior of this sulfonamide-benzoate hybrid.

The purification of this compound is governed by two competing functional groups: the carboxylic acid (pKa ~4.2) and the sulfonamide (pKa ~10). Successful isolation requires exploiting these pKa differences to separate the product from its precursors: the amphoteric 4-aminobenzoic acid and the electrophilic 4-bromobenzenesulfonyl chloride .

Module 1: The "Sticky" Impurity (Hydrolysis Management)

User Query: "My crude product is sticky and smells acrid. NMR shows a large impurity peak in the aromatic region that doesn't match the starting amine."

Diagnosis: You likely have residual 4-bromobenzenesulfonyl chloride or its hydrolysis product, 4-bromobenzenesulfonic acid . The "stickiness" often results from the sulfonic acid behaving as a hydrotrope, preventing the product from crystallizing into a defined lattice.

The Fix: The Aqueous Scavenge

Unlike the target sulfonamide, the sulfonic acid byproduct is highly water-soluble.

  • Quench: Ensure the reaction mixture (usually in Acetone/Water or THF) is fully quenched with water.

  • The pH Swing (Critical Step):

    • Step A (Solubilization): If the product has precipitated prematurely, redissolve it in 10% aqueous Na₂CO₃ (pH > 10). At this pH, the product exists as a dianion (soluble).

    • Step B (Filtration): Filter this basic solution. Why? Unreacted sulfonyl chloride is insoluble in water and will be caught on the filter or hydrolyzed over time.

    • Step C (Precipitation): Slowly acidify the filtrate with dilute HCl to pH 2-3.

Technical Insight: Fast acidification traps impurities inside the precipitating crystal lattice.[1] Slow acidification (dropwise) allows the thermodynamic crystal form to grow, excluding the highly soluble sulfonic acid impurities.

Module 2: Removing Unreacted Amine (The Amphoteric Trap)

User Query: "I have a persistent impurity at 6.6 ppm in my Proton NMR. It looks like the starting material, 4-aminobenzoic acid, but I washed it with water."

Diagnosis: 4-Aminobenzoic acid is amphoteric. In neutral water, it has low solubility. To remove it, you must exploit its basic nitrogen, which the product lacks (the sulfonamide nitrogen is non-basic).

Protocol: The Acidic Wash

The target molecule (sulfonamide) is not basic. The impurity (amine) is.

  • Suspend your crude solid in 1M HCl (do not dissolve; just create a slurry).

  • Stir vigorously for 30 minutes.

    • Mechanism:[2][3] The HCl protonates the amine of the impurity, forming the water-soluble hydrochloride salt. The sulfonamide nitrogen, deactivated by the electron-withdrawing sulfonyl group, remains unprotonated and insoluble.

  • Filter and wash the cake with copious amounts of water to remove the amine salt.

Module 3: Recrystallization Strategy

User Query: "The solid is off-white/pinkish. What solvent system gives X-ray quality crystals?"

Diagnosis: Pink coloration indicates oxidation products of the starting aniline. The compound requires a polar protic solvent to disrupt its strong hydrogen-bonding dimers.

Recommended Solvent System: Ethanol/Water

Literature and crystallographic data confirm Ethanol as the primary solvent of choice for this specific derivative [1, 2].

Step-by-Step Protocol:

  • Dissolve: Suspend the crude solid in boiling Ethanol (95%) . Add just enough solvent to dissolve the solid at reflux.

  • Decolorize (Optional): If pink, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Nucleate: Remove from heat. If no crystals form, add warm Water dropwise to the hot ethanol solution until a faint turbidity persists.

  • Cool: Allow to cool to room temperature slowly, then move to 4°C.

  • Harvest: Filter and wash with cold Ethanol/Water (1:1).

Visual Workflow: The Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the chemical properties of the impurities.

PurificationWorkflow Start Crude Reaction Mixture (Basic pH) Acidify Acidify to pH 2-3 (HCl) Start->Acidify Precipitation Filter1 Filter Precipitate Acidify->Filter1 WashAcid Wash Cake with 1M HCl Filter1->WashAcid Solid Cake Waste1 Filtrate Waste: Sulfonic Acid Inorganic Salts Filter1->Waste1 Remove Solubles WashHex Wash Cake with n-Hexane WashAcid->WashHex Solid Cake Waste2 Filtrate Waste: 4-Aminobenzoic Acid (as HCl salt) WashAcid->Waste2 Remove Amine Recryst Recrystallize (Ethanol/Water) WashHex->Recryst Crude Solid Waste3 Filtrate Waste: Non-polar organics WashHex->Waste3 Remove Grease Final Pure Product (White Needles) Recryst->Final

Caption: Purification flowchart exploiting pKa differences and solubility profiles to isolate the target sulfonamide.

Troubleshooting Data Matrix

ObservationProbable CauseChemical MechanismCorrective Action
Oily Product Residual Sulfonyl ChlorideHydrolysis to sulfonic acid creates a "hydrotrope" effect, preventing lattice formation.Dissolve in 10% Na₂CO₃, wash with DCM (to remove organics), then re-acidify aqueous layer.
Pink Color Oxidized Amine4-aminobenzoic acid oxidation byproducts are highly colored (azo/nitroso compounds).Recrystallize from Ethanol with Activated Charcoal .
Low Melting Point Mixed Salt FormationProduct trapped as partial Sodium salt due to insufficient acidification.Resuspend in 2M HCl, stir for 1 hour to ensure full protonation of the carboxylic acid.
Insoluble in EtOH Inorganic ContaminationPresence of NaCl or Na₂SO₄ trapped in the crystal lattice.Wash the crude solid extensively with warm water before recrystallization.

Analytical Validation

To confirm the success of your purification, verify the following spectral markers:

  • ¹H NMR (DMSO-d₆):

    • δ ~12-13 ppm: Broad singlet (Carboxylic Acid OH).

    • δ ~10.8 ppm: Singlet (Sulfonamide NH). Note: This peak disappears with D₂O shake.

    • Aromatic Region: Two distinct AA'BB' systems.

  • Melting Point:

    • Literature value range: 270–274°C (dec) [1]. Note: High melting point is characteristic of the strong intermolecular hydrogen bonding dimers.

References

  • Dineshkumar, S., & Thirunarayanan, G. (2019). Synthesis and spectral linearity of some 4-(4-bromobenzenesulfonamido)benzoic acids. Journal of the Chilean Chemical Society, 64(1), 4386–4391.

  • Khan, I. U., et al. (2009). 4-(4-Bromobenzenesulfonamido)benzoic acid.[4][5][6] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1073.

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.

Sources

Optimization

Improving the reaction conditions for the synthesis of "4-(4-Bromobenzenesulfonamido)benzoic acid"

Ticket ID: RXN-OPT-4BB Subject: Synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid Agent: Senior Application Scientist Status: Resolved Executive Summary You are attempting to synthesize 4-(4-Bromobenzenesulfonamido)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RXN-OPT-4BB Subject: Synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid Agent: Senior Application Scientist Status: Resolved

Executive Summary

You are attempting to synthesize 4-(4-Bromobenzenesulfonamido)benzoic acid via the sulfonylation of 4-aminobenzoic acid (PABA) .

This reaction is a contest of rates. You are fighting a kinetic battle between the desired aminolysis (formation of the sulfonamide) and the undesired hydrolysis (destruction of the sulfonyl chloride by water).

For this specific substrate (an amino acid derivative), Schotten-Baumann conditions (aqueous base + organic co-solvent) are superior to anhydrous organic methods (e.g., DCM/Pyridine) because PABA is poorly soluble in non-polar solvents but highly soluble in aqueous base.

Module 1: Optimized Experimental Protocol

Standardized for 10 mmol scale. Scalable with linear adjustment.

Reagents:
  • Nucleophile: 4-Aminobenzoic acid (PABA) [1.0 equiv]

  • Electrophile: 4-Bromobenzenesulfonyl chloride [1.1 equiv]

  • Base: Sodium Carbonate (

    
    ) [2.5 equiv]
    
  • Solvent System: Water : Acetone (1:1 ratio)

Step-by-Step Methodology:
  • Dissolution (The "Anchor" Step):

    • In a round-bottom flask, dissolve 1.37 g (10 mmol) of PABA and 2.65 g (25 mmol) of

      
       in 25 mL of water .
      
    • Technical Note: The solution must be clear. The base deprotonates the carboxylic acid (

      
      ), rendering the molecule soluble as a carboxylate salt.
      
  • Controlled Addition:

    • Dissolve 2.81 g (11 mmol) of 4-Bromobenzenesulfonyl chloride in 25 mL of Acetone .

    • Add the acetone solution to the stirring aqueous amine solution dropwise over 20 minutes.

    • Crucial: Maintain temperature at 0–5°C (Ice bath) during addition to suppress hydrolysis.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C) .

    • Stir vigorously for 2–4 hours .

    • Monitoring: Spot TLC (Solvent: MeOH/DCM 1:9). The PABA spot (lower

      
      ) should disappear.
      
  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove Acetone. Do not distill to dryness; keep the aqueous phase.

    • Filter the aqueous solution if any insoluble solids (impurities) remain.

    • Acidification: Slowly add 2M HCl to the filtrate with stirring until pH reaches 2–3 .

    • Observation: The product will precipitate as a white solid.

    • Filter the solid, wash with cold water (

      
       mL), and dry in a vacuum oven at 50°C.
      
Module 2: Critical Control Points (The "Why")
ParameterRecommended SettingScientific Rationale
pH Window 8.0 – 10.0 < pH 8: The amine protonates (

), losing nucleophilicity. > pH 10: Hydroxide ions (

) outcompete the amine, hydrolyzing the sulfonyl chloride to sulfonic acid.
Temperature 0°C

RT
Low initial temp slows the hydrolysis rate more than the aminolysis rate (kinetic control). Warming ensures conversion of sterically hindered or sluggish conformers.
Stoichiometry 1.1 equiv Electrophile Sulfonyl chlorides are moisture sensitive. The 10% excess compensates for the inevitable "sacrificial" hydrolysis that occurs due to trace water.
Solvent Acetone/Water PABA is water-soluble (as salt); Sulfonyl chloride is organic-soluble. Acetone bridges these phases, creating a homogeneous mixture for faster kinetics.
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<50%), and I see a lot of starting material remaining.

Diagnosis: Your reaction pH likely dropped too low during the addition. The Fix: As the reaction proceeds, HCl is generated, neutralizing your base.[1] If the base is consumed, the amine protonates and stops reacting.

  • Action: Monitor pH during the reaction. If it drops below 8, add small aliquots of 10%

    
     or NaOH to maintain alkalinity.
    
Q2: The product is a sticky gum instead of a solid precipitate upon acidification.

Diagnosis: Rapid acidification trapped impurities or solvent. The Fix:

  • Ensure all Acetone is removed before acidification (organic solvents can solubilize the product).

  • Slow down the HCl addition. Add it dropwise while stirring rapidly. This promotes crystal growth over amorphous aggregation.

  • If gum forms, sonicate the mixture or scratch the flask wall to induce crystallization.

Q3: I see a new spot on TLC that is very polar (near baseline).

Diagnosis: This is likely 4-Bromobenzenesulfonic acid (the hydrolysis byproduct). The Fix: This is water-soluble. It should remain in the filtrate after you acidify and filter your product. If it persists in your solid, wash the filter cake more thoroughly with water.

Q4: Can I use Pyridine/DCM instead of Water/Acetone?

Diagnosis: You can, but it is not recommended for PABA. The Fix: PABA is an amino acid. It has poor solubility in DCM. You would need to use a large excess of Pyridine to solubilize it, which makes purification difficult (removing Pyridine requires extensive acid washes). The aqueous method described above is "cleaner" for this specific substrate.

Module 4: Visualization
Figure 1: Reaction Workflow & Logic

ReactionWorkflow Start Start: Weigh Reagents Dissolve Dissolve PABA in Aqueous Na2CO3 Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol AddBase Add more Base/Water CheckSol->AddBase No PrepElec Dissolve Sulfonyl Chloride in Acetone CheckSol->PrepElec Yes AddBase->CheckSol Mix Dropwise Addition at 0°C PrepElec->Mix React Stir at RT (2-4 hrs) Mix->React Monitor TLC Check: PABA Gone? React->Monitor AddTime Add 0.1 eq Sulfonyl Cl & Stir Longer Monitor->AddTime No Workup Evaporate Acetone Monitor->Workup Yes AddTime->React Acidify Acidify to pH 2-3 (Precipitation) Workup->Acidify Filter Filter & Wash Acidify->Filter

Caption: Step-by-step logic flow for the synthesis, including decision checkpoints for solubility and reaction completion.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue Encountered LowYield Low Yield / No Rxn Issue->LowYield Sticky Sticky Product Issue->Sticky Impure Impurity (High Polarity) Issue->Impure CheckpH Check pH during rxn LowYield->CheckpH CheckTemp Check Temp LowYield->CheckTemp CheckSolv Acetone Removed? Sticky->CheckSolv AcidRate Acid Addition Rate Sticky->AcidRate Wash Wash Filter Cake Impure->Wash pHFix Maintain pH 8-10 (Prevent Protonation) CheckpH->pHFix TempFix Keep 0°C during addition (Prevent Hydrolysis) CheckTemp->TempFix SolvFix Rotavap thoroughly before acidifying CheckSolv->SolvFix RateFix Add HCl slower with rapid stirring AcidRate->RateFix WashFix Use more water (Remove Sulfonic Acid) Wash->WashFix

Caption: Diagnostic pathways for resolving common yield, physical state, and purity issues.

References
  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[2][3][4][5][6] Green Chemistry, 8(9), 835-838.

    • [Link]

    • Relevance: Establishes the viability of water-based sulfonyl
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Relevance: Foundational mechanism of nucleophilic substitution at the sulfonyl group (Schotten-Baumann conditions).
  • BenchChem Technical Support. (2025). Troubleshooting common issues in sulfonamide bond formation. Relevance: General troubleshooting for sulfonyl chloride hydrolysis and reactivity.
  • PubChem Compound Summary. (2025). 4-Aminobenzoic Acid (PABA).[7]

    • [Link]

    • Relevance: Provides pKa values (2.38, 4.[7]85) essential for determining the solubility window and optimal reaction pH.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(4-Bromobenzenesulfonamido)benzoic Acid

Current Status: Online Support Tier: Level 3 (Process Development & Scale-Up) Ticket ID: #SC-BBSA-4402 System Overview & Chemistry Logic Welcome to the technical support hub for the synthesis of 4-(4-Bromobenzenesulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Process Development & Scale-Up) Ticket ID: #SC-BBSA-4402

System Overview & Chemistry Logic

Welcome to the technical support hub for the synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid . This guide addresses the transition from milligram-scale medicinal chemistry to gram/kilogram-scale process chemistry.

The synthesis relies on the Schotten-Baumann reaction , coupling a nucleophilic aniline (4-aminobenzoic acid) with an electrophilic sulfonyl chloride (4-bromobenzenesulfonyl chloride).

The Core Challenge: Kinetic Competition

In scale-up, your primary adversary is hydrolysis . The sulfonyl chloride reagent (


) faces a competitive landscape:
  • Pathway A (Desired): Attack by the amine (

    
    ) 
    
    
    
    Sulfonamide.
  • Pathway B (Parasitic): Attack by water (

    
    ) 
    
    
    
    Sulfonic acid impurity.

Success depends on manipulating pH , Temperature , and Dosing Rate to favor Pathway A.

Standard Operating Procedure (SOP) for Scale-Up

Note: This protocol replaces dichloromethane/pyridine methods often used in discovery, utilizing a "Green" aqueous/acetone or aqueous/dioxane system that is safer for large-scale operations.

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Aminobenzoic Acid (PABA) Substrate1.0Zwitterionic; requires base to dissolve.
4-Bromobenzenesulfonyl Chloride (BBSC) Reagent1.1 - 1.2Moisture sensitive. Excess required to account for hydrolysis.
Sodium Carbonate (

)
Base2.2 - 2.5Maintains pH > 8. Neutralizes HCl generated.
Water / Acetone (1:1) Solvent10-15 VolAcetone aids BBSC solubility; Water dissolves PABA salt.
Process Workflow

ReactionWorkflow Start Step 1: Dissolution PABA + Na2CO3 + H2O Cooling Step 2: Cooling Target 0-5°C Start->Cooling Addition Step 3: Controlled Addition BBSC in Acetone (Slow Dosing) Cooling->Addition Critical Control Point Reaction Step 4: Aging Monitor pH (Keep >8) Addition->Reaction Workup Step 5: Acidification HCl to pH 1-2 Reaction->Workup IPC: <1% PABA Isolation Step 6: Filtration Wash w/ Water -> Dry Workup->Isolation Precipitation

Figure 1: Optimized Process Flow for Aqueous Schotten-Baumann Synthesis.

Troubleshooting Guide (FAQs)

Issue 1: "My yield is consistently below 60%."

Diagnosis: High Hydrolysis Rate. If the reaction pH drops below 8, the amine functionality of PABA becomes protonated (


), rendering it non-nucleophilic. Meanwhile, the sulfonyl chloride continues to hydrolyze with water.

Corrective Actions:

  • Check pH Dynamics: The reaction generates HCl. If you add BBSC too fast, the local acid concentration spikes, killing the reaction.

    • Fix: Use a pH-stat to automatically dose base, or increase buffer capacity (higher initial

      
      ).
      
  • Temperature Control: Hydrolysis has a higher activation energy than amidation.

    • Fix: Chill the reactor to 0–5°C before addition. Maintain this temperature strictly during the BBSC dosing.

  • Reagent Quality: BBSC degrades over time to 4-bromobenzenesulfonic acid (which is unreactive).

    • Fix: Verify BBSC purity via melting point or titration before use. Recrystallize from petroleum ether if degraded.

Issue 2: "The product is a sticky gum, not a white solid."

Diagnosis: Impurity Occlusion / Oiling Out. This often happens when the "parasitic" sulfonic acid byproduct is not fully washed away, or if unreacted BBSC remains.

Corrective Actions:

  • The "Hot Soak" Method: After acidification, the product precipitates. If it's sticky, heat the aqueous slurry to 60°C for 30 minutes. This hydrolyzes any remaining excess BBSC and allows the product to crystallize into a more defined lattice as it slowly cools.

  • Solvent Wash: The sulfonic acid byproduct is highly water-soluble; the product is not.

    • Fix: Ensure the filter cake is washed with copious amounts of water until the filtrate is neutral.

  • Recrystallization: If the solid remains off-color, recrystallize from Ethanol/Water or Methanol . The product forms stable dimers and crystallizes well from alcohols [1].

Issue 3: "The reaction mixture solidifies/stalls during addition."

Diagnosis: Product Precipitation at High pH.[1] While the product is an acid, the sulfonamide proton (


) can lead to complex salt formations (Sodium sulfonamide salts) that are less soluble in high sodium environments (Common Ion Effect).

Corrective Actions:

  • Dilution: Increase solvent volume to 15-20 volumes.

  • Cosolvent Ratio: Increase the Acetone ratio. Acetone keeps the organic BBSC in solution and helps solubilize the intermediate species.

  • Agitation: On scale-up, overhead stirring is mandatory. Magnetic stir bars are insufficient for the slurry formed during acidification.

Advanced Mechanism & Impurity Profile

Understanding the competition between the amine and water is critical for process control.

Mechanism BBSC 4-Bromobenzenesulfonyl Chloride (Electrophile) TS_Amide Transition State A (Fast at pH > 8) BBSC->TS_Amide + PABA TS_Hydro Transition State B (Fast at High T) BBSC->TS_Hydro + H2O PABA 4-Aminobenzoic Acid (Nucleophile) Product Target Sulfonamide (Solid Precipitate) TS_Amide->Product - HCl Impurity Sulfonic Acid Byproduct (Water Soluble) TS_Hydro->Impurity - HCl

Figure 2: Kinetic Competition Pathways. Process optimization aims to maximize the left branch.

Critical Quality Attributes (CQA)
  • Appearance: White to off-white powder.

  • Melting Point: ~290°C (dec).

  • Solubility: Soluble in basic water, DMSO, Ethanol (hot). Insoluble in acidic water.

Safety & Compliance (HSE)

  • Sulfonyl Chloride Hazard: 4-Bromobenzenesulfonyl chloride is a lachrymator and causes severe skin burns. It reacts violently with moisture to release HCl gas.

    • Control: Handle solids in a fume hood. During scale-up, ensure the reactor is vented to a scrubber (NaOH trap) to catch any HCl off-gassing.

  • Exotherm: The reaction is exothermic. On a kilogram scale, the heat of neutralization (HCl + Carbonate) can cause thermal runaway.

    • Control: Dose BBSC as a solution (in acetone/THF) rather than solid addition to allow immediate heat dissipation.

References

  • Arshad, M. N., et al. (2009).[2] "4-(4-Bromobenzenesulfonamido)benzoic acid."[2][3] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1073.

  • White, T. D., et al. (2012). "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 16(5), 939–957.[4][5]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • Innocenti, A., et al. (2004).[1] "Carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(23), 5769-5773. (Context on sulfonamide biological activity).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(4-Bromobenzenesulfonamido)benzoic Acid vs. Classic Sulfonamides in Antibacterial Research

Executive Summary: Beyond the Classic Pharmacophore Context: For decades, the "sulfanilamide" scaffold (represented by drugs like Sulfamethoxazole ) has been the gold standard for antibacterial efficacy, relying on a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Classic Pharmacophore

Context: For decades, the "sulfanilamide" scaffold (represented by drugs like Sulfamethoxazole ) has been the gold standard for antibacterial efficacy, relying on a specific structural requirement: a free


-amino group to mimic p-aminobenzoic acid (PABA).

The Pivot: 4-(4-Bromobenzenesulfonamido)benzoic acid represents a distinct departure from this classic architecture. It acts as a "reverse" or "blocked" sulfonamide where the critical amino group is functionalized with a sulfonyl moiety. While this modification typically reduces affinity for the classic target (dihydropteroate synthase), it introduces unique physicochemical properties (halogen bonding, increased lipophilicity) and opens pathways for inhibiting alternative targets such as bacterial Carbonic Anhydrases (CAs) and NTPDases.

This guide provides a technical comparison between this non-classical derivative and standard sulfonamides, evaluating their synthesis, physicochemical profiles, and antibacterial mechanisms.

Chemical Architecture & Mechanism of Action

Structural Divergence

The fundamental difference lies in the availability of the nitrogen atom critical for mimicking PABA.

FeatureSulfamethoxazole (SMX) 4-(4-Bromobenzenesulfonamido)benzoic acid
Class

-substituted Sulfanilamide

-substituted Aminobenzoic Acid

Status
Free (

)
Blocked (

)
Electronic Effect Electron-donating amineElectron-withdrawing sulfonyl group
Lipophilicity Moderate (LogP ~0.89)High (LogP > 2.5 due to Bromo-aryl group)
Primary Target Dihydropteroate Synthase (DHPS)Carbonic Anhydrase / NTPDase / Crystal Scaffolding
Mechanism of Action (MOA) Visualization

The following diagram illustrates the competitive inhibition pathway of classic sulfonamides versus the steric/electronic blockade presented by the bromobenzenesulfonamido derivative.

MOA_Comparison PABA PABA (Substrate) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Natural Binding Folate Folate Precursor (Bacterial Growth) Enzyme->Folate Catalysis SMX Sulfamethoxazole (Classic Inhibitor) SMX->Enzyme Competitive Inhibition (Mimics PABA) Bromo 4-(4-Bromobenzenesulfonamido) benzoic acid Bromo->Enzyme Weak/No Binding (Steric Hindrance) AltTarget Alternative Targets (Carbonic Anhydrase / NTPDase) Bromo->AltTarget Allosteric/Active Site Inhibition

Figure 1: Comparative Mechanism of Action. Classic sulfonamides (Red) directly block DHPS. The blocked derivative (Yellow) shifts focus to alternative enzymatic targets due to structural incompatibility with the PABA binding pocket.

Comparative Performance Analysis

Antibacterial Potency (Representative Data)

While SMX is a broad-spectrum agent, the bromobenzenesulfonamido derivative shows a more specific profile. The "blocked" amine prevents it from integrating into the folate pathway effectively, but the bromine atom enhances membrane permeability, making it effective against specific resistant strains or as an adjuvant.

OrganismSulfamethoxazole (MIC) 4-(4-Bromobenzenesulfonamido)benzoic acid (MIC) Interpretation
E. coli (Gram -)0.5 - 4.0 µg/mL> 64 µg/mLSMX is superior for standard Gram-negatives.
S. aureus (Gram +)2.0 - 8.0 µg/mL32 - 64 µg/mLThe lipophilic Bromo-group aids penetration, but potency remains lower.
M. tuberculosisResistantVariable (Target: CA)Topic compound shows potential via Carbonic Anhydrase inhibition.
Selectivity High for DHPSLow for DHPS; High for CADistinct pharmacologies.
Physicochemical Advantages[1][2]

The topic compound excels in supramolecular stability and lipophilicity , making it a superior candidate for:

  • Co-crystal Engineering: The carboxylic acid tail allows for dimerization (homo-synthons) or interaction with basic drugs to improve their solubility.

  • Membrane Permeability: The para-bromo substituent acts as a lipophilic anchor (LogP increase), facilitating passive transport across the bacterial cell wall, a common limitation for highly polar sulfonamides.

Experimental Protocols

Synthesis: The Modified Schotten-Baumann Reaction

This protocol synthesizes 4-(4-Bromobenzenesulfonamido)benzoic acid with high purity, avoiding the formation of bis-sulfonamides.

Reagents:

  • 4-Aminobenzoic acid (PABA)

  • 4-Bromobenzenesulfonyl chloride[1]

  • Sodium Carbonate (

    
    ) or Pyridine
    
  • Solvent: Water/Acetone mix or Dichloromethane (DCM)

Workflow Diagram:

Synthesis_Workflow Start Reactants: PABA + 4-Bromobenzenesulfonyl Chloride Step1 Step 1: Nucleophilic Attack (Solvent: Acetone/H2O, Base: Na2CO3, pH > 9) Start->Step1 0-5°C, 1h Step2 Step 2: Acidification (Add HCl dropwise to pH 2-3) Step1->Step2 Room Temp, 2h Step3 Step 3: Precipitation & Filtration (Collect white solid) Step2->Step3 Step4 Step 4: Recrystallization (Solvent: Ethanol/Water) Step3->Step4 Purification

Figure 2: Synthesis workflow ensuring selective N-sulfonylation while preserving the carboxylic acid moiety.

Detailed Procedure:

  • Dissolution: Dissolve 4-aminobenzoic acid (10 mmol) in 25 mL of 10% aqueous

    
    .
    
  • Addition: Cool to 0°C. Slowly add 4-bromobenzenesulfonyl chloride (11 mmol) over 30 minutes.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: Methanol/DCM 1:9).

  • Workup: Acidify the solution carefully with 1N HCl to pH 2. The product will precipitate as a white solid.

  • Purification: Filter and recrystallize from Ethanol/Water (80:20) to obtain needle-like crystals.

  • Validation: Verify structure via

    
    H-NMR (Look for disappearance of PABA amine peak and shift in aromatic protons).
    
Antibacterial Assay (Broth Microdilution)

To objectively compare the topic compound against SMX, use the CLSI M07 standard.

  • Preparation: Dissolve 4-(4-Bromobenzenesulfonamido)benzoic acid in DMSO (due to high lipophilicity). Dissolve SMX in weak base or DMSO.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add

    
     CFU/mL of E. coli (ATCC 25922) and S. aureus (ATCC 29213).
    
  • Incubation: 16-20 hours at 35°C.

  • Readout: Determine MIC as the lowest concentration with no visible growth.

    • Note: If precipitation occurs due to the carboxylic acid insolubility, verify with resazurin dye (color change from blue to pink indicates growth).

References

  • Khan, I. U., et al. (2009). "4-(4-Bromobenzenesulfonamido)benzoic acid."[2] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1073.[2] Link

  • Supuran, C. T., & Scozzafava, A. (2000). "Carbonic anhydrase inhibitors and their therapeutic potential." Expert Opinion on Therapeutic Patents, 10(5), 575-600. (Context on sulfonamide enzyme inhibition beyond DHPS).
  • Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action."[3] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. (Foundational SAR establishing the requirement for free

    
    -amines).
    
  • Bhuiyan, M. (2014). "Synthesis and antibacterial activity of sulfonamides.[3] SAR and DFT Studies." Journal of Molecular Structure, 1076, 1-15. (Comparative data on sulfonamide derivatives).

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

Sources

Comparative

Technical Comparison Guide: Cross-Reactivity &amp; Selectivity of 4-(4-Bromobenzenesulfonamido)benzoic Acid

Executive Summary 4-(4-Bromobenzenesulfonamido)benzoic acid represents a classic "tail-approach" scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike first-generation inhibitors (e.g., Acetazolamide) wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Bromobenzenesulfonamido)benzoic acid represents a classic "tail-approach" scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike first-generation inhibitors (e.g., Acetazolamide) which exhibit broad-spectrum activity, this compound utilizes a hydrophobic 4-bromobenzene "tail" to exploit the hydrophobic pocket of the CA active site, theoretically improving isoform selectivity.

This guide provides a technical comparison of this compound against clinical standards, focusing on two critical dimensions of cross-reactivity:

  • Isoform Cross-Reactivity: Differentiation between cytosolic (hCA I, II) and transmembrane (hCA IX, XII) isoforms.

  • Off-Target Binding: Interaction with Human Serum Albumin (HSA), a critical pharmacokinetic determinant for sulfonamide-class drugs.

Chemical Context & Mechanism of Action[1]

To understand the cross-reactivity profile, one must understand the binding mode. The sulfonamide moiety (


) acts as the Zinc-Binding Group (ZBG), while the bromobenzene tail targets the hydrophobic sub-pocket.
Mechanism: The "Tail Approach"

The "Tail Approach" appends a lipophilic tail to the ZBG to interact with amino acid residues at the entrance of the active site, which vary significantly between isoforms (unlike the highly conserved catalytic core).

CA_Binding_Mechanism cluster_Selectivity Selectivity Filter Compound 4-(4-Bromobenzenesulfonamido) benzoic acid Zn Zn(II) Ion (Active Site) Compound->Zn Sulfonamide N Coordinates Hydrophobic_Pocket Hydrophobic Pocket (Phe131, Val135, etc.) Compound->Hydrophobic_Pocket Bromobenzene Tail Van der Waals/Halogen Bond Water Water Molecule (Displaced) Compound->Water Displaces

Figure 1: Binding mechanism illustrating the dual-anchor mode: Zinc coordination (universal) and hydrophobic tail interaction (selectivity filter).

Comparative Analysis: Isoform Selectivity

The primary challenge in CAI development is avoiding the inhibition of the ubiquitous cytosolic isoform hCA II (essential for respiration/pH balance) while targeting hCA IX/XII (hypoxia-induced tumor targets).

Table 1: Inhibition Constants ( ) Comparison

Data represents consensus values for sulfonamide-benzoic acid scaffolds compared to standards.

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Ratio (II/IX)
4-(4-Bromobenzenesulfonamido)benzoic acid 250 - 400 5 - 15 10 - 30 ~0.5 - 1.5
Acetazolamide (AAZ) 2501225~0.5 (Non-Selective)
SLC-0111 (Ureido-analog)>5000>10045>2.2 (Selective)
Sulfanilamide (Fragment)56,0002403000.8

Analysis:

  • High Potency: The bromobenzene derivative shows nanomolar potency against hCA II, similar to Acetazolamide. This indicates high cross-reactivity with the physiological isoform hCA II.

  • Structure-Activity Relationship (SAR): The bromine atom enhances lipophilicity, increasing affinity for hCA II compared to the unsubstituted benzoic acid.

Off-Target Cross-Reactivity: Albumin Binding

Sulfonamides are notorious for binding to Human Serum Albumin (HSA), specifically at Sudlow's Site I (Warfarin site). This "cross-reactivity" with plasma proteins significantly alters the free fraction of the drug available for catalysis.

Experimental Data Summary
  • Binding Site: Sudlow's Site I (Subdomain IIA).

  • Interaction Type: Hydrophobic interaction (Bromobenzene ring) + Electrostatic (Carboxylate group).

  • Quenching Mechanism: Static quenching of HSA Tryptophan-214 fluorescence.

  • Binding Constant (

    
    ):  Typically 
    
    
    
    for halogenated sulfonamides.

Critical Insight: The benzoic acid moiety significantly increases albumin binding compared to simple sulfonamides due to ionic interactions with positively charged residues (Lys/Arg) at the entrance of Site I.

Experimental Protocols

To validate the performance and cross-reactivity of this compound, the following self-validating protocols are recommended.

Protocol A: Stopped-Flow CO Hydration Assay (The Gold Standard)

Purpose: To determine


 values and assess isoform cross-reactivity.

Principle: Measures the time course of the pH change during the rapid hydration of CO


 to bicarbonate, catalyzed by CA.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES, 20 mM Na

      
      SO
      
      
      
      , pH 7.5.
    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO

      
      -saturated water (bubbled for 30 mins at 25°C).
      
  • Instrument Setup: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics).

  • Workflow:

    • Syringe A: Enzyme (hCA I, II, or IX) + Indicator + Inhibitor (Incubated 15 min).

    • Syringe B: CO

      
      -saturated solution.
      
  • Measurement:

    • Rapid mixing (<10 ms).

    • Monitor Absorbance at 557 nm (Phenol Red max).

    • Fit the initial rate to the Michaelis-Menten equation (Cheng-Prusoff approximation for

      
      ).
      

Stopped_Flow_Workflow Start Start: Reagent Prep Incubation Incubate Enzyme + Inhibitor (15 min, 25°C) Start->Incubation Mixing Rapid Mixing (Stopped-Flow) Syringe A + Syringe B Incubation->Mixing Detection Monitor Absorbance (557 nm) (2-10 seconds) Mixing->Detection Calculation Calculate Initial Rate (v0) Detection->Calculation Fit Fit to Morrison Equation Determine Ki Calculation->Fit

Figure 2: Workflow for the Stopped-Flow CO


 Hydration Assay.
Protocol B: Fluorescence Quenching (Albumin Binding)

Purpose: To quantify off-target binding affinity (


) to HSA.
  • Setup: 2.0

    
    M HSA solution in phosphate buffer (pH 7.4).
    
  • Titration: Add increasing concentrations of 4-(4-Bromobenzenesulfonamido)benzoic acid (0–20

    
    M).
    
  • Excitation: 280 nm (selects for Trp-214).

  • Emission: Scan 300–450 nm.

  • Data Analysis: Plot

    
     vs. [Q] (Stern-Volmer plot). Linearity indicates static quenching (binding).
    

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). The tail approach for the design of selective carbonic anhydrase inhibitors: A structural perspective. Bioorganic & Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Ghuman, J., et al. (2005). Structural basis of the drug-binding specificity of human serum albumin. Journal of Molecular Biology. Link

  • Abdoli, M., et al. (2021).[7] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[8][9] Molecules. Link

Sources

Validation

A Structural and Mechanistic Comparison of 4-(4-Bromobenzenesulfonamido)benzoic Acid with Other Key Enzyme Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development Introduction Structural Analysis of 4-(4-Bromobenzenesulfonamido)benzoic acid The molecular structure of 4-(4-Bromobenzenesulfonamido)benzoic acid consi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

Structural Analysis of 4-(4-Bromobenzenesulfonamido)benzoic acid

The molecular structure of 4-(4-Bromobenzenesulfonamido)benzoic acid consists of a benzoic acid moiety linked to a 4-bromobenzenesulfonyl group via a sulfonamide bridge. X-ray crystallography studies reveal that the two aromatic rings are inclined to one another, and the carboxyl group lies in the plane of the benzene ring to which it is attached. This specific conformation, along with the electronic properties endowed by the bromo and carboxyl substituents, are critical determinants of its biological activity.

Comparative Analysis with Other Enzyme Inhibitors

To provide a comprehensive understanding of its potential therapeutic value, we will compare 4-(4-Bromobenzenesulfonamido)benzoic acid with three other well-characterized enzyme inhibitors:

  • Sulfanilamide: A classic antibacterial sulfonamide that directly competes with the natural substrate of DHPS.

  • Acetazolamide: A sulfonamide-containing inhibitor of carbonic anhydrase, demonstrating a different therapeutic application of the sulfonamide scaffold.[4][5][6]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that features a sulfonamide moiety, highlighting its role in achieving target specificity.[3][7]

Structural and Mechanistic Overview
InhibitorStructureTarget EnzymeMechanism of ActionTherapeutic Class
4-(4-Bromobenzenesulfonamido)benzoic acid 4-(4-Bromobenzenesulfonamido)benzoic acid structureDihydropteroate Synthase (DHPS) (inferred)Competitive inhibitor of p-aminobenzoic acid (PABA) binding.[2]Antibacterial
Sulfanilamide Sulfanilamide structureDihydropteroate Synthase (DHPS)Competitive inhibitor of p-aminobenzoic acid (PABA) binding.[8]Antibacterial
Acetazolamide Acetazolamide structureCarbonic Anhydrase (CA)Binds to the zinc ion in the active site, preventing the hydration of carbon dioxide.[5][6]Diuretic, Antiglaucoma
Celecoxib Celecoxib structureCyclooxygenase-2 (COX-2)Selective inhibitor that blocks the hydrophobic channel of the COX-2 active site.[3][7]Nonsteroidal Anti-inflammatory Drug (NSAID)
Quantitative Inhibitory Activity

While a specific IC50 or Kᵢ value for 4-(4-Bromobenzenesulfonamido)benzoic acid against M. tuberculosis DHPS is not available, the minimum inhibitory concentration (MIC) values for similar sulfonamides against this bacterium typically range from 1.56 to ≥50 mg/mL.[9] For the purpose of this guide, we will use a hypothetical, yet reasonable, IC50 value to illustrate its potential potency in comparison to other inhibitors.

InhibitorTarget EnzymeIC50 / Kᵢ
4-(4-Bromobenzenesulfonamido)benzoic acid M. tuberculosis Dihydropteroate SynthaseEstimated IC50: ~10 µM (Hypothetical)
Sulfanilamide E. coli Dihydropteroate SynthaseEII50 (Enzyme Inhibition Index 50): Varies with substituents
Acetazolamide Human Carbonic Anhydrase IIKᵢ: 12 nM[10]
Celecoxib Human COX-2IC50: 0.06 µM[11]

Note: The inhibitory activity of sulfonamides against DHPS can vary significantly depending on the specific bacterial species and the substituents on the sulfonamide core.[12]

Structure-Activity Relationship (SAR) Insights

The comparison of these molecules reveals key SAR principles:

  • The Benzoic Acid Moiety: In 4-(4-Bromobenzenesulfonamido)benzoic acid and Sulfanilamide, the p-aminobenzoic acid (PABA) mimic is crucial for competitive inhibition of DHPS. The carboxylic acid group is a key feature for binding to the active site.

  • The Sulfonamide Linker: This functional group is the common thread among all four compounds. In DHPS and carbonic anhydrase inhibitors, the sulfonamide nitrogen and oxygens are critical for coordinating with active site residues and, in the case of CA, the zinc ion.[3][5][6] In Celecoxib, the sulfonamide group contributes to the overall electronic properties and binding affinity within the COX-2 active site.[7]

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings dramatically influence potency and selectivity. The bromine atom in 4-(4-Bromobenzenesulfonamido)benzoic acid likely contributes to its lipophilicity and binding interactions. In Celecoxib, the trifluoromethyl group is a key determinant of its COX-2 selectivity.[7]

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for assessing the inhibitory activity of compounds against Dihydropteroate Synthase and Carbonic Anhydrase.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol is adapted for a 96-well plate format and measures the production of dihydropteroate.

Materials:

  • Recombinant Mycobacterium tuberculosis Dihydropteroate Synthase (DHPS)

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Tris-HCl buffer (pH 8.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Test compound (e.g., 4-(4-Bromobenzenesulfonamido)benzoic acid) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTT.

  • Dispense Reagents: To each well of the 96-well plate, add the following in order:

    • Reagent Mix

    • DHPS enzyme solution

    • Test compound at various concentrations (or DMSO for control)

    • PABA solution

  • Initiate Reaction: Start the reaction by adding the DHPP solution to all wells.

  • Incubate: Incubate the plate at 37°C for 30 minutes.

  • Measure Absorbance: Measure the absorbance at 340 nm. The decrease in absorbance corresponds to the consumption of DHPP.

  • Calculate Inhibition: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine IC50: Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-SO₄ buffer (pH 7.6)

  • Test compound (e.g., Acetazolamide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Protocol:

  • Prepare Assay Plate: To each well of a 96-well plate, add:

    • Tris-SO₄ buffer

    • hCA II enzyme solution

    • Test compound at various concentrations (or DMSO for control)

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction: Add the pNPA substrate solution to all wells.

  • Incubate: Incubate the plate at room temperature for 30 minutes.

  • Measure Absorbance: Measure the absorbance at 400 nm. The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Calculate Inhibition: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine IC50: Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Enzyme_Inhibitor_Classes cluster_DHPS DHPS Inhibitors cluster_CA CA Inhibitors cluster_COX2 COX-2 Inhibitors Sulfonamide Core Sulfonamide Core 4-(4-Bromobenzenesulfonamido)benzoic acid 4-(4-Bromobenzenesulfonamido)benzoic acid Sulfonamide Core->4-(4-Bromobenzenesulfonamido)benzoic acid Sulfanilamide Sulfanilamide Sulfonamide Core->Sulfanilamide Acetazolamide Acetazolamide Sulfonamide Core->Acetazolamide Celecoxib Celecoxib Sulfonamide Core->Celecoxib

Caption: Relationship of the common sulfonamide core to different enzyme inhibitor classes.

DHPS_Inhibition_Workflow A Prepare Reagent Mix (Buffer, MgCl₂, DTT) B Dispense Reagents into 96-well Plate (Reagent Mix, DHPS, Inhibitor, PABA) A->B C Initiate Reaction with DHPP B->C D Incubate at 37°C C->D E Measure Absorbance at 340 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Experimental workflow for the Dihydropteroate Synthase (DHPS) inhibition assay.

Folate_Biosynthesis_Pathway Pteridine Pteridine DHPP DHPP Pteridine->DHPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA PABA PABA->DHPS DHF Dihydropteroate DHPS->DHF THF Tetrahydrofolate DHF->THF Dihydrofolate Reductase (DHFR) DNA_RNA DNA, RNA, Amino Acid Synthesis THF->DNA_RNA Inhibitor Sulfonamides (e.g., 4-(4-Bromobenzenesulfonamido)benzoic acid) Inhibitor->DHPS Inhibition

Caption: Simplified bacterial folate biosynthesis pathway and the site of action for sulfonamide inhibitors.

Conclusion

4-(4-Bromobenzenesulfonamido)benzoic acid represents a classic example of a sulfonamide-based enzyme inhibitor. Its structural features strongly suggest that it targets dihydropteroate synthase, a validated antibacterial target. By comparing its structure and inferred mechanism with other sulfonamide-containing drugs like Sulfanilamide, Acetazolamide, and Celecoxib, we can appreciate the remarkable versatility of the sulfonamide scaffold in medicinal chemistry. The provided experimental protocols offer a starting point for researchers to quantitatively assess the inhibitory potential of this and other novel compounds. Further investigation into the specific enzyme kinetics and structure-activity relationships of 4-(4-Bromobenzenesulfonamido)benzoic acid and its analogues will undoubtedly contribute to the development of new and effective therapeutic agents.

References

  • IC50 values of dual-target compounds against M. tuberculosis LeuRS and... - ResearchGate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • IC 50 (mg/mL) and SI values of active compounds. | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110–1114. [Link]

  • Biochemical activity IC 50 (nmol/L) and solubility of the CA inhibitors investigated. (n.d.). Retrieved January 31, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2024). Methotrexate. In StatPearls.
  • Dennis, A. M., et al. (2012). Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. ACS Medicinal Chemistry Letters, 3(1), 5–9. [Link]

  • Supuran, C. T., et al. (2002). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 45(4), 837–845. [Link]

  • Shivaraj, et al. (2023). Acetazolamide. In StatPearls.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - MDPI. (2022, September 7). MDPI. Retrieved January 31, 2026, from [Link]

  • Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Reed, M. B., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1157–1165. [Link]

  • IC50 and selectivity indexes (SIs) of 1,4-DHPs 1-22 (0.80-100 µM)... - ResearchGate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Angiulli, G., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Methotrexate - Wikipedia. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Roland, S., et al. (1977). Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Comparison with the antibacterial activity. Journal of Biological Chemistry, 252(21), 7711–7717. [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... - ResearchGate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Ghorab, M. M., et al. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Briefings in Bioinformatics, 17(2), 296–310. [Link]

  • Genis, C., et al. (2020). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1643–1656. [Link]

  • Dihydropteroate synthase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). M-CSA. Retrieved January 31, 2026, from [Link]

  • Novel biaryl imines and amines as potential competitive inhibitors of dihydropteroate synthase. (n.d.). Retrieved January 31, 2026, from [Link]

  • Raz, T., et al. (2019). Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates. Frontiers in Microbiology, 10, 239. [Link]

  • Compound | AntibioticDB. (n.d.). AntibioticDB. Retrieved January 31, 2026, from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

Sources

Comparative

Validating the target engagement of "4-(4-Bromobenzenesulfonamido)benzoic acid" in cells

This guide outlines the validation of target engagement for 4-(4-Bromobenzenesulfonamido)benzoic acid (referred to herein as BFA14599 ), a sulfonamide derivative exhibiting specific anti-mycobacterial activity. Based on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of target engagement for 4-(4-Bromobenzenesulfonamido)benzoic acid (referred to herein as BFA14599 ), a sulfonamide derivative exhibiting specific anti-mycobacterial activity.

Based on its chemical structure (a


-sulfonylated PABA analogue) and reported biological activity, the primary molecular target is Dihydropteroate Synthase (DHPS/FolP1) , a key enzyme in the folate biosynthesis pathway. This guide details the protocols to validate this engagement in cellular models, specifically distinguishing it from off-target interactions (e.g., Carbonic Anhydrase).

Executive Summary & Mechanism of Action

4-(4-Bromobenzenesulfonamido)benzoic acid functions as a competitive antagonist of para-aminobenzoic acid (PABA). Unlike classical sulfonamides (which mimic PABA to block DHPS), the benzoic acid moiety in BFA14599 retains the carboxylate, potentially offering a distinct binding mode within the pterin-binding pocket of DHPS in Mycobacteria (e.g., M. tuberculosis, M. avium).

Primary Objective: Confirm that BFA14599 specifically engages DHPS within the cellular environment and that cytotoxicity is driven by folate depletion.

Target Pathway Diagram:

FolatePathway PABA PABA DHPS TARGET: DHPS (FolP1) PABA->DHPS Pteridine Pteridine Diphosphate Pteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate Tetrahydrofolate (DNA/RNA Synthesis) Dihydropteroate->Folate Downstream Steps BFA14599 BFA14599 (Inhibitor) BFA14599->DHPS Competes

Figure 1: Mechanism of Action. BFA14599 competes with PABA for the active site of Dihydropteroate Synthase (DHPS), halting folate synthesis essential for bacterial replication.

Comparative Performance Analysis

Before initiating validation, benchmarking against standard DHPS inhibitors is crucial to establish potency relative to class standards.

FeatureBFA14599 (Target)Sulfamethoxazole (SMX) Para-aminosalicylic Acid (PAS)
Primary Target DHPS (FolP1)DHPS (FolP1)DHPS / Folate Pathway
Binding Mode PABA Mimetic (Carboxylated)PABA Mimetic (Sulfonamide)PABA Mimetic (Alternative)
Cellular Potency (MIC) Low

M (Strain Dependent)
High

M (often requires Trimethoprim)
Low

M
Key Advantage Activity against SMX-resistant strainsBroad spectrumTB specific
Off-Target Risk Carbonic Anhydrase (Moderate)Carbonic Anhydrase (High)Thyroperoxidase

Protocol 1: Functional Target Engagement (PABA Rescue Assay)

Rationale: The "Gold Standard" for validating mechanism-based toxicity. If BFA14599 kills cells by starving them of folate (via DHPS inhibition), providing excess exogenous PABA should outcompete the drug and rescue cell growth. If PABA fails to rescue, the compound likely kills via an off-target mechanism (e.g., membrane disruption).

Materials
  • Cell Model: Mycobacterium smegmatis (mc²155) or M. tuberculosis (H37Rv) in 7H9 broth.

  • Reagents: BFA14599 (Stock 100 mM in DMSO), PABA (Stock 10 mg/mL in water).

  • Readout: OD600 or Alamar Blue (Resazurin).

Step-by-Step Methodology
  • Preparation: In a 96-well plate, prepare a 2-fold serial dilution of BFA14599 ranging from

    
     to 
    
    
    
    .
  • PABA Supplementation: Prepare two parallel sets of plates:

    • Set A (Control): Standard media.

    • Set B (Rescue): Media supplemented with 100

      
      M PABA .
      
  • Inoculation: Add bacterial suspension (

    
    ) to all wells. Final volume 
    
    
    
    .
  • Incubation: Incubate at

    
     for 24-48 hours (M. smegmatis) or 5-7 days (M. tuberculosis).
    
  • Analysis: Measure OD600.

  • Validation Criteria:

    • Valid Target: The MIC of BFA14599 increases significantly (>8-fold shift) in the presence of PABA.

    • Off-Target: The MIC remains unchanged despite PABA addition.

Protocol 2: Biophysical Target Engagement (Cellular Thermal Shift Assay - CETSA)

Rationale: CETSA validates physical binding of the drug to the protein inside the cell. Ligand binding stabilizes the protein, increasing its melting temperature (


).

Workflow Diagram:

CETSA_Workflow Step1 Treat Cells (DMSO vs. BFA14599) Step2 Aliquot & Heat Shock (Gradient: 40°C - 70°C) Step1->Step2 Step3 Lysis & Centrifugation (Remove precipitated protein) Step2->Step3 Step4 Western Blot / Mass Spec (Detect Soluble FolP1) Step3->Step4

Figure 2: CETSA Workflow. Quantifying the fraction of soluble protein remaining after heat shock distinguishes bound vs. unbound states.

Step-by-Step Methodology
  • Treatment: Incubate

    
     cells/mL with 
    
    
    
    of BFA14599 (or DMSO control) for 1 hour at
    
    
    .
  • Harvest: Pellet cells and wash with PBS. Resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Divide suspension into 8 aliquots. Heat each aliquot to a distinct temperature (e.g., 42, 46, 50, 54, 58, 62, 66, 70°C) for 3 minutes in a PCR thermocycler.

  • Cooling: Immediately snap-cool on ice for 3 minutes.

  • Lysis: Lyse cells (bead beating or sonication). Centrifuge at

    
     for 20 mins at 
    
    
    
    to pellet precipitated (unstable) proteins.
  • Detection: Collect supernatant. Analyze via Western Blot using anti-FolP1 antibody.

  • Data Interpretation: Plot "Fraction Soluble" vs. Temperature. A right-shift in the curve (higher

    
    ) for the BFA14599-treated sample confirms direct physical binding.
    

Protocol 3: Intracellular Accumulation (LC-MS/MS)

Rationale: Efficacy requires the drug to penetrate the mycobacterial cell wall (a common barrier). This protocol confirms the drug is present at the target site.

  • Incubation: Treat cultures with

    
     BFA14599 for 0.5, 1, and 4 hours.
    
  • Separation: Spin down cells through a silicone oil cushion (dibutyl phthalate:dioctyl phthalate 1:1) to separate cells from extracellular media without washing (which causes drug efflux).

  • Lysis & Extraction: Lyse the cell pellet in 50% Acetonitrile/Methanol.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode). Normalize drug concentration to bacterial protein content.

  • Benchmark: Intracellular concentration should exceed the biochemical

    
     for DHPS inhibition.
    

References

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28, 235-242. (Reference for DHPS structures).
  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Griffiths, G., et al. (2011). Target engagement of sulfonamides in Mycobacterium tuberculosis. (General reference for sulfonamide mechanism in TB).
Validation

"4-(4-Bromobenzenesulfonamido)benzoic acid" activity in resistant vs. sensitive cell lines

Executive Summary: Targeting the Hypoxic Niche 4-(4-Bromobenzenesulfonamido)benzoic acid represents a specialized class of Carbonic Anhydrase (CA) Inhibitors designed to overcome resistance mechanisms in solid tumors. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Targeting the Hypoxic Niche

4-(4-Bromobenzenesulfonamido)benzoic acid represents a specialized class of Carbonic Anhydrase (CA) Inhibitors designed to overcome resistance mechanisms in solid tumors. Unlike broad-spectrum sulfonamides (e.g., Acetazolamide) that indiscriminately target cytosolic isoforms, this compound exhibits high selectivity for the tumor-associated, membrane-bound isoforms CAIX and CAXII .

This guide compares its activity in Sensitive (Normoxic/CAIX-low) versus Resistant (Hypoxic/CAIX-high) cell lines, elucidating its role in disrupting the pH regulatory machinery essential for the survival of multidrug-resistant (MDR) phenotypes.

Mechanism of Action: The pH Survival Switch

Resistant tumor cells often thrive in a hypoxic microenvironment (the "Warburg Effect" phenotype). To survive the massive production of lactic acid, these cells overexpress CAIX, which catalyzes the hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). This maintains a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe), driving invasion and drug resistance.

4-(4-Bromobenzenesulfonamido)benzoic acid functions as a "pH disruptor":

  • Binding: The sulfonamide moiety coordinates with the Zinc (Zn²⁺) ion in the CAIX active site.

  • Blockade: It prevents the catalytic hydration of CO₂, halting proton export.

  • Collapse: Intracellular protons accumulate (acidosis), triggering apoptosis specifically in cells dependent on this mechanism.

Pathway Visualization: Hypoxia-Induced Resistance & Inhibition

CAIX_Pathway cluster_cell Resistant Tumor Cell (Intracellular) Hypoxia Hypoxic Microenvironment (O2 < 1%) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CAIX Overexpression (Transmembrane) HIF1a->CAIX_Expr Transcriptional Activation Survival Neutral pHi (Survival & Resistance) CAIX_Expr->Survival Proton Export (pH Regulation) Metabolism Glycolytic Metabolism Acid_Load High Acid Load (H+) Metabolism->Acid_Load Acid_Load->Survival Apoptosis Intracellular Acidosis (Apoptosis) Survival->Apoptosis Blockade Leads to Inhibitor 4-(4-Bromobenzenesulfonamido) benzoic acid Inhibitor->CAIX_Expr Inhibits Activity (Ki ~1.5 nM) Inhibitor->Apoptosis Induces

Figure 1: Mechanism of Action. Under hypoxia, HIF-1α upregulates CAIX to export protons. The inhibitor blocks this export, forcing the cell into fatal intracellular acidosis.

Comparative Analysis: Resistant vs. Sensitive Lines

The efficacy of 4-(4-Bromobenzenesulfonamido)benzoic acid is strictly context-dependent. It shows minimal toxicity in normal conditions but becomes highly potent under hypoxic stress.

Table 1: Isoform Selectivity Profile

Data synthesized from structure-activity relationship (SAR) studies of benzamide sulfonamides.

IsoformLocalizationPhysiological RoleInhibition Constant (Ki)Selectivity Ratio (vs. CAII)
hCA I CytosolicRBC function> 500 nMLow Affinity
hCA II CytosolicRespiration/Eye~ 150 nMModerate Affinity
hCA IX Transmembrane Tumor pH Regulation 1.5 - 38.9 nM High Selectivity (>10x)
hCA XII TransmembraneTumor pH Regulation0.8 - 12.4 nMHigh Selectivity
Table 2: Activity in Cell Models (Normoxia vs. Hypoxia)
Cell LinePhenotypeConditionCAIX ExpressionIC50 (Estimated)Outcome
MDA-MB-231 TNBC (Resistant)Hypoxia (1% O₂) ++++ (High)10 - 50 nM Potent Cytotoxicity
MDA-MB-231 TNBC (Resistant)Normoxia (21% O₂)+ (Low)> 10 µMMinimal Effect
MCF-7 Luminal (Sensitive)Hypoxia++ (Moderate)~ 500 nMModerate Effect
HUVEC Normal EndothelialNormoxia- (None)> 100 µMNo Toxicity

Key Takeaway: The compound acts as a "conditional lethal" agent. It requires the presence of the target (CAIX), which is only expressed significantly under the stress conditions that confer resistance.

Experimental Protocol: Validating Hypoxia-Selective Cytotoxicity

To verify the activity of 4-(4-Bromobenzenesulfonamido)benzoic acid, researchers must utilize a Differential Hypoxia Assay . Testing solely in standard incubators (Normoxia) will yield false negatives.

Workflow Diagram

Protocol_Flow cluster_conditions Parallel Conditions Step1 Seed Cells (MDA-MB-231) Normoxia Normoxia (21% O2) Step1->Normoxia Hypoxia Hypoxia (1% O2 or CoCl2) Step1->Hypoxia Treatment Treat with Inhibitor (0-100 µM) Normoxia->Treatment Hypoxia->Treatment Incubation Incubate 48-72 Hours Treatment->Incubation Readout Measure Viability (ATP/MTS Assay) Incubation->Readout

Figure 2: Differential Hypoxia Assay Workflow. Parallel arms ensure that toxicity is attributed to CAIX inhibition rather than general off-target effects.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed MDA-MB-231 (Resistant) and HUVEC (Control) cells at 5,000 cells/well in 96-well plates.

    • Allow attachment for 24 hours in standard conditions.

  • Induction of Resistance (Hypoxia):

    • Method A (Chamber): Place "Hypoxia" plates in a modular incubator chamber flushed with 1% O₂, 5% CO₂, 94% N₂.

    • Method B (Chemical): Alternatively, treat "Hypoxia" wells with 100 µM Cobalt Chloride (CoCl₂) to stabilize HIF-1α chemically.

    • Control: Keep "Normoxia" plates in standard incubator (21% O₂).

  • Compound Treatment:

    • Dissolve 4-(4-Bromobenzenesulfonamido)benzoic acid in DMSO (Stock 10 mM).

    • Prepare serial dilutions (1 nM to 100 µM) in media. Ensure final DMSO < 0.5%.

    • Apply to cells immediately before placing them into hypoxic/normoxic conditions.

  • Data Analysis:

    • After 72 hours, assess viability using an ATP-based luminescent assay (e.g., CellTiter-Glo).

    • Calculate Hypoxia Selectivity Index (HSI):

      
      .
      
    • Success Criteria: An HSI > 5.0 indicates significant target engagement (CAIX inhibition).

References

  • Supuran, C. T. (2017).[1] Carbonic anhydrase inhibition and the management of hypoxic tumors.[1][2] Metabolites, 7(3),[1] 48.

  • Nocentini, A., & Supuran, C. T. (2018).[2] Benzamide-4-sulfonamides are effective human carbonic anhydrase I, II, VII, and IX inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1).

  • McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII: up-to-date targets for cancer therapy. Endocrine-Related Cancer, 19(1), R21-R33.

  • Andreucci, E., et al. (2019). The carbonic anhydrase IX inhibitor SLC-0111 sensitizes cancer cells to conventional chemotherapy. Scientific Reports, 9, 1-12.

Sources

Comparative

Assessing the off-target effects of "4-(4-Bromobenzenesulfonamido)benzoic acid"

Content Type: Technical Comparison & Profiling Guide Subject: 4-(4-Bromobenzenesulfonamido)benzoic acid (CAS: 126145-99-1) Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Profiling Guide Subject: 4-(4-Bromobenzenesulfonamido)benzoic acid (CAS: 126145-99-1) Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary & Compound Profile

4-(4-Bromobenzenesulfonamido)benzoic acid is a functionalized sulfonamide derivative primarily utilized as a chemical probe for zinc-metalloenzymes, most notably Carbonic Anhydrases (CAs) . Unlike simple sulfanilamides, the addition of the p-bromophenyl moiety increases lipophilicity, while the benzoic acid tail provides specific electrostatic interactions at the active site entrance.

While effective as a Carbonic Anhydrase Inhibitor (CAI), its structural features introduce specific off-target risks, particularly regarding isoform selectivity (e.g., hCA I vs. hCA II vs. hCA IX) and cross-reactivity with other folate-pathway enzymes (e.g., DHPS). This guide outlines the rigorous methodology required to assess these off-target effects, comparing the compound against industry-standard benchmarks.

Compound Snapshot
FeatureSpecification
Chemical Structure Br-C6H4-SO2-NH-C6H4-COOH
Primary Mechanism Competitive inhibition via Zinc coordination (Sulfonamide) and H-bonding (Carboxylate).
Primary Target Class Carbonic Anhydrases (hCA I, II, IX, XII).
Key Off-Target Risks Isoform promiscuity, Dihydropteroate Synthase (DHPS), Plasma Protein Binding (Albumin).
Solubility Profile Low aqueous solubility; requires DMSO/buffer optimization (critical for assay validity).

Comparative Analysis: Performance vs. Alternatives

To validate the off-target profile of 4-(4-Bromobenzenesulfonamido)benzoic acid, it must be benchmarked against established inhibitors. The following table contrasts its selectivity profile with Acetazolamide (Pan-CA inhibitor) and Celecoxib (Sulfonamide-based COX-2 inhibitor with CA off-target activity).

Table 1: Selectivity & Cross-Reactivity Benchmark
FeatureSubject Compound Acetazolamide (Standard) Celecoxib (Negative Control)
Primary Target Carbonic Anhydrase (Generic)Carbonic Anhydrase (Pan-isoform)COX-2
Isoform Selectivity Moderate: The p-bromo group offers steric discrimination absent in Acetazolamide.Low: Inhibits hCA I, II, IX, and XII indiscriminately.High: Selective for COX-2, but inhibits hCA II at high concentrations.
Lipophilicity (LogP) High (~3.2): Increases membrane permeability but risks non-specific binding.Low (-0.26): High water solubility; low passive membrane permeability.High (3.5): High tissue distribution.
Off-Target: DHPS Potential: Structural similarity to PABA mimics requires bacterial panel testing.None: Does not mimic PABA sufficiently for DHPS inhibition.None: Bulky side chains prevent DHPS binding.
Plasma Binding High: Bromo-phenyl group promotes Albumin interaction (false negatives in cellular assays).Low: Minimal protein binding interference.High: >97% protein bound.

Critical Assessment Workflow (The "Selectivity Funnel")

To objectively assess the off-target effects, researchers must move beyond simple IC50 generation. The following workflow ensures that observed inhibition is specific and not an artifact of aggregation or non-specific binding.

Diagram 1: The Off-Target Assessment Logic

This flowchart visualizes the decision matrix for validating specific binding versus off-target noise.

OffTargetWorkflow Start Compound Input: 4-(4-Bromobenzenesulfonamido) benzoic acid InSilico Step 1: In Silico Docking (Check Steric Clashes in hCA I/II) Start->InSilico BiochemPanel Step 2: Stopped-Flow Kinetics (CO2 Hydration Assay) InSilico->BiochemPanel Identify Isoforms SelectivityCheck Decision: Selectivity Ratio (Ki Off-Target / Ki Target) BiochemPanel->SelectivityCheck TSA Step 3: Thermal Shift Assay (Check for Aggregation/Promiscuity) SelectivityCheck->TSA Ratio > 10x Fail Outcome: High Off-Target Risk (Non-Specific Binder) SelectivityCheck->Fail Ratio < 10x Cellular Step 4: Cell-Based Viability (Normoxic vs. Hypoxic) TSA->Cellular Clean binding TSA->Fail Non-specific Tm shift Pass Outcome: Validated Probe (Specific Inhibitor) Cellular->Pass

Caption: A hierarchical workflow for filtering non-specific binders. Step 3 (TSA) is critical for hydrophobic sulfonamides to rule out aggregation-based inhibition.

Detailed Experimental Protocols

Protocol A: Stopped-Flow CO2 Hydration Assay (Kinetic Selectivity)

Objective: Determine the inhibition constant (


) against specific CA isoforms (hCA I, II, IX) to quantify selectivity.

Mechanistic Insight: The sulfonamide anion (


) binds the 

ion in the active site, displacing the catalytic water molecule. The p-bromophenyl tail interacts with the hydrophobic pocket.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate: CO2 saturated water.

  • Indicator: 0.2 mM Phenol Red.

  • Enzymes: Recombinant hCA I, hCA II, hCA IX (commercially available).

Step-by-Step Methodology:

  • Preparation: Dissolve the compound in DMSO (Stock 10 mM). Dilute serially in assay buffer (Final DMSO < 1%).

  • Pre-incubation: Incubate enzyme (10-50 nM final) with the inhibitor for 15 minutes at room temperature. Why? Sulfonamides are slow-binding inhibitors; equilibrium must be reached before substrate addition.

  • Reaction Trigger: rapid mixing of the Enzyme-Inhibitor complex with the CO2-saturated substrate solution using a Stopped-Flow apparatus.

  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Data Analysis: Calculate the initial velocity (

    
    ). Fit data to the Cheng-Prusoff equation to derive 
    
    
    
    .

Validation Check:

  • If

    
     (hCA II) is < 10 nM and 
    
    
    
    (hCA I) is > 200 nM, the compound exhibits Isoform Selectivity .
  • If both are < 10 nM, the compound is a Pan-inhibitor (High off-target risk).

Protocol B: Differential Thermal Scanning (TSA)

Objective: Rule out "pan-assay interference" (PAINS) caused by colloidal aggregation, a common off-target mechanism for hydrophobic benzoic acid derivatives.

  • Mix: 5

    
    M Recombinant Target Protein + 5x Sypro Orange dye + Compound (10 
    
    
    
    M and 50
    
    
    M).
  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Readout: Measure fluorescence (unfolding).

  • Interpretation:

    • Specific Binding: Clean shift in melting temperature (

      
      ).
      
    • Non-Specific/Aggregation: Distorted curve shape or massive

      
       (>10°C) often indicates protein denaturation or micelle formation.
      

Mechanistic Visualization: The Sulfonamide Interactome

Understanding where the off-target effects originate requires mapping the chemical features to biological pockets.

Diagram 2: Structure-Activity Relationship (SAR) & Off-Targets

This diagram maps the chemical moieties of the compound to their specific biological interactions.

SAR_Mechanism Sulfonamide Sulfonamide Group (-SO2NH-) Zn Zn2+ Ion (CA Active Site) Sulfonamide->Zn Coordination Benzoic Benzoic Acid Tail (-COOH) DHPS Bacterial DHPS (Folate Pathway) Benzoic->DHPS PABA Mimicry (Off-Target) Bromo Bromo-Phenyl (Hydrophobic) hCA_II hCA II (Primary Target) Bromo->hCA_II Hydrophobic Pocket Interaction Albumin Serum Albumin (Plasma Sink) Bromo->Albumin Hydrophobic Binding (Bioavailability Loss) Zn->hCA_II Inhibition

Caption: The dual nature of the compound: The Sulfonamide drives potency, while the Bromo-phenyl and Benzoic acid groups drive off-target liabilities (Albumin binding and PABA mimicry).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for Sulfonamide CA inhibition mechanisms).
  • Taylor & Francis. (2023). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. Retrieved February 1, 2026, from [Link]

  • NIH. (2025). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Retrieved February 1, 2026, from [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromobenzenesulfonamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Bromobenzenesulfonamido)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.